Ethyl 3-amino-4,4,4-trifluorocrotonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRKUGIINGHD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-29-2 | |
| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate, a valuable fluorinated building block in medicinal chemistry and materials science, starting from ethyl trifluoroacetate (B77799). The primary synthetic route involves a two-step process: a Claisen condensation to form an intermediate enolate, followed by an amination reaction.
Synthetic Pathway Overview
The synthesis proceeds via a Claisen condensation of ethyl trifluoroacetate with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide, to yield the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then reacted directly with an ammonia (B1221849) source, typically ammonium (B1175870) acetate in the presence of acetic acid, to produce the target compound, this compound.[1][2]
Caption: Overall reaction pathway for the synthesis of this compound.
Reaction Mechanism
Step 1: Claisen Condensation
The first step is a crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[3] The ethoxide ion, a strong base, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields ethyl 4,4,4-trifluoroacetoacetate. In the presence of the strong base, this β-keto ester is deprotonated to form a stable sodium enolate.[3][4][5]
Step 2: Amination
The crude sodium enolate from the first step is then subjected to amination. The addition of an acid, such as acetic acid, protonates the enolate to form the β-keto ester, which exists in equilibrium with its enol tautomer. The amine (ammonia from ammonium acetate) then adds to the carbonyl group, followed by dehydration to form the final enamine product, this compound.[1][2]
Experimental Protocols
The following protocols are based on procedures described in the patent literature.[1][2]
Synthesis of the Sodium Enolate of Ethyl 4,4,4-trifluoroacetoacetate (Step 1)
-
A reaction vessel, inerted with nitrogen, is charged with ethyl trifluoroacetate and ethyl acetate.
-
With intense cooling (e.g., an ice bath) to maintain a temperature of 18-20°C, solid sodium ethoxide is added portion-wise over a period of 30 minutes.
-
The reaction mixture is then stirred at a slightly elevated temperature (e.g., 30°C) for 30 minutes, followed by heating to a higher temperature (e.g., 76°C) for several hours to drive the reaction to completion.
-
Excess ethyl acetate and the ethanol (B145695) formed during the reaction are removed by distillation, resulting in a slurry of the crude sodium enolate.
Synthesis of this compound (Step 2)
-
The crude sodium enolate slurry is suspended in an inert solvent such as cyclohexane (B81311).
-
Ammonium acetate and anhydrous acetic acid are added to the suspension.
-
The mixture is heated to boiling, and the water of reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus, with the cyclohexane being returned to the reaction mixture.
-
The reaction is monitored until no more water is separated, which typically takes several hours.
-
After cooling, water is added to the reaction mixture to dissolve inorganic salts.
-
The organic phase is separated, washed with water, and dried over a suitable drying agent (e.g., sodium sulfate).
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.
Caption: A generalized experimental workflow for the synthesis of the target compound.
Quantitative Data
The following tables summarize the quantitative data from a representative synthesis.
Table 1: Reactant Quantities and Molar Ratios
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Ethyl Trifluoroacetate | 142.08 | 71.05 | 0.50 | 1 |
| Ethyl Acetate | 88.11 | 88.1 | 1.0 | 2 |
| Sodium Ethoxide | 68.05 | 34.05 | 0.50 | 1 |
| Ammonium Acetate | 77.08 | 77.1 | 1.0 | 2 |
| Acetic Acid | 60.05 | 39.0 | 0.65 | 1.3 |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Step 1: Enolate Formation | ||
| Initial Temperature | 18-20 °C | [2] |
| Reaction Temperature | 30 °C, then 76 °C | [2] |
| Reaction Time | 4.5 hours | [2] |
| Step 2: Amination | ||
| Solvent | Cyclohexane | [2] |
| Reaction Temperature | Boiling point of cyclohexane | [2] |
| Reaction Time | 5 hours | [2] |
| Product | ||
| Yield | 62% | [2] |
| Purity | 97.4% | [2] |
Product Characterization
The final product, this compound, can be characterized by standard analytical techniques.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| EI Mass Spectrometry | M⁺ = 183 amu | [2] |
| ¹H NMR | 7.6 ppm (NH), 4.86 ppm (1H, CH), 4.08 ppm (quartet, 2H, ethyl), 1.18 ppm (triplet, 3H, ethyl) | [2] |
| ¹³C NMR | 168 ppm (COOEt), 147 ppm (quartet, C-NH₂), 120 ppm (broad quartet, CF₃), 82 ppm (quartet, CH), 59 ppm (ethyl), 14 ppm (ethyl) | [2] |
Safety Considerations
-
Sodium ethoxide is a strong base and is highly reactive with water. It should be handled in a dry, inert atmosphere.
-
Ethyl trifluoroacetate is volatile and should be handled in a well-ventilated fume hood.
-
The reaction should be conducted with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from ethyl trifluoroacetate is a robust and scalable process. The two-step, one-pot procedure involving a Claisen condensation followed by amination provides good yields of the desired product. This guide provides the essential information for researchers and drug development professionals to understand and implement this important synthetic transformation.
References
- 1. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Physicochemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4,4,4-trifluorocrotonate
Introduction
This compound, with the CAS number 372-29-2, is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its structure, featuring a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, imparts unique reactivity and desirable properties for the synthesis of complex molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity in derivative compounds, while the amino group provides a site for nucleophilic reactions, making it a versatile building block.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound presents as a white or colorless to light yellow substance that can be a low-melting solid or a clear liquid, depending on the ambient temperature.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈F₃NO₂ | [1][2][4] |
| Molecular Weight | 183.13 g/mol | [2][4][5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][3] |
| Melting Point | 24-26 °C | [1][2][5] |
| Boiling Point | 83 °C at 15 mmHg | [1][2][5] |
| Density | 1.245 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.424 | [5] |
| Flash Point | 65 °C (149 °F) - closed cup | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][6] |
| Storage Conditions | Store at 2-8°C, protected from light | [5] |
| InChIKey | NXVKRKUGIINGHD-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of a base, followed by treatment with an amine source.[7][8]
Two-Stage Synthesis Protocol:
-
Formation of the Sodium Enolate:
-
In a reaction vessel inertized with nitrogen, ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) are combined.[8]
-
With efficient cooling to maintain a temperature of 18-20 °C, solid sodium ethoxide (0.5 mol) is added portion-wise over 30 minutes.[8]
-
The resulting mixture is stirred at 30 °C for 30 minutes, followed by heating at 76 °C for 4 hours.[8]
-
Excess ethyl acetate and the ethanol (B145695) byproduct are removed by distillation to yield a slurry of the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate.[8]
-
-
Amination Reaction:
-
To the enolate slurry, cyclohexane (B81311) (250 mL) is added, followed by ammonium (B1175870) acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[5][8]
-
The suspension is heated to boiling, and water is removed by azeotropic distillation with cyclohexane refluxing back into the reaction mixture.[5][8]
-
The reaction is typically monitored and continued for approximately 5 hours.[5][8]
-
After completion, water (300 mL) is added to the cooled mixture, and the organic phase is separated.[5][8]
-
Cyclohexane is removed from the organic phase by distillation, and the crude product is purified by vacuum fractionation to yield pure this compound.[5][8]
-
Caption: General workflow for the two-stage synthesis.
Characterization Methods
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet around 4.08 ppm and a triplet around 1.18 ppm), the vinyl proton (a singlet around 4.86 ppm), and the amine protons (a broad signal around 7.6 ppm).[5][8] The sample is typically dissolved in a deuterated solvent such as CDCl₃ for analysis.[9]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 168 ppm), the carbon atoms of the double bond (C-NH₂ around 147 ppm and CH around 82 ppm), the trifluoromethyl carbon (a quartet around 120 ppm), and the ethyl group carbons (around 59 ppm and 14 ppm).[5][8]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations for the amine group, C=O stretching for the ester, C=C stretching for the alkene, and strong C-F stretching vibrations for the trifluoromethyl group.
-
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of various biologically active compounds, particularly trifluoromethyl-substituted heterocycles.[1][6][10]
Caption: Utility in synthesizing diverse chemical entities.
Its bifunctional nature, possessing both an enamine and an ester group, allows for a variety of cyclization and condensation reactions. This makes it a key starting material for creating libraries of novel compounds for drug discovery and crop protection development programs.[2][10]
References
- 1. This compound | 372-29-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 372-29-2 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 9. This compound(372-29-2) 1H NMR spectrum [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Profile of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2), a fluorinated organic compound of interest in pharmaceutical and agrochemical synthesis.[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols and visual workflows to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.6 | Singlet (broad) | 1H | NH |
| 4.86 | Singlet | 1H | CH |
| 4.08 | Quartet | 2H | OCH₂ |
| 1.18 | Triplet | 3H | CH₃ |
| Solvent: CDCl₃[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Description | Assignment |
| 168 | Singlet | C=O (Ester) |
| 147 | Quartet | C-NH₂ |
| 120 | Quartet (broad) | CF₃ |
| 82 | Quartet | CH |
| 59 | Singlet | OCH₂ |
| 14 | Singlet | CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Not available | - | CF₃ |
| Specific experimental data for the ¹⁹F NMR chemical shift of this compound is not readily available in the reviewed literature. However, related trifluoromethyl groups in similar chemical environments typically exhibit signals in the range of -60 to -80 ppm relative to CFCl₃. |
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 183 | [M]⁺ (Molecular Ion) |
| 138 | Fragment Ion (Top Peak) |
| 111 | Fragment Ion |
| Ionization Method: Electron Ionization (EI)[4] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | N-H | Stretching |
| ~3000-2850 | C-H (sp³) | Stretching |
| ~1710 | C=O (Ester) | Stretching |
| ~1650 | C=C | Stretching |
| ~1300-1100 | C-F | Stretching |
| Data interpreted from the known structure and general IR absorption frequencies. A gas-phase spectrum is available through the NIST WebBook.[5] |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: The spectrometer is tuned to the fluorine-19 frequency. A standard single-pulse experiment is performed. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the following methods are common:
-
Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Procedure:
-
A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.
-
The sample is prepared as described above and placed in the instrument's sample holder.
-
The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
The data presented was obtained via Electron Ionization (EI) Mass Spectrometry, likely coupled with Gas Chromatography (GC-MS).
-
Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Contribution of spectroscopic data to structure elucidation.
References
An In-depth Technical Guide to CAS Number 372-29-2: Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS Number: 372-29-2). This versatile fluorinated building block is a key intermediate in the synthesis of a variety of heterocyclic compounds, with significant applications in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and subsequent derivatization, and explores the mechanism of action of downstream products, particularly in the context of cancer therapy.
Chemical and Physical Properties
This compound is a fluorinated organic compound with the molecular formula C₆H₈F₃NO₂.[1] Its structure is characterized by a trifluoromethyl group, an amino substituent at the β-position, and an ethyl ester moiety.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a site for nucleophilic reactivity, making it a valuable intermediate in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 372-29-2 | [2] |
| Molecular Formula | C₆H₈F₃NO₂ | [2] |
| Molecular Weight | 183.13 g/mol | [3] |
| Appearance | Colorless liquid or white solid | [4] |
| Melting Point | 26 °C | [4] |
| Boiling Point | 83 °C at 15 mmHg | [3] |
| Density | 1.245 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.424 | [3] |
| Flash Point | 65 °C (149 °F) - closed cup | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of an ethyl trifluoroacetoacetate precursor with an amine source.
General Synthesis of this compound
A prevalent method involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide to form the sodium enolate of ethyl trifluoroacetoacetate. This intermediate is then reacted with an ammonium (B1175870) salt, such as ammonium acetate, in the presence of an acid to yield the final product.[5]
Experimental Protocol:
-
In a reaction vessel, combine ethyl trifluoroacetate (1.0 mol) and ethyl acetate (2.0 mol).
-
While cooling, slowly add solid sodium ethoxide (1.0 mol) to the mixture.
-
After the addition, stir the mixture at room temperature for 30 minutes, followed by heating at approximately 76 °C for 4 hours.
-
Distill off the excess ethyl acetate and ethanol (B145695) formed during the reaction.
-
To the resulting slurry of the sodium enolate, add cyclohexane (B81311), followed by ammonium acetate (2.0 mol) and anhydrous acetic acid (1.3 mol).
-
Heat the suspension to boiling and remove the water formed during the reaction via a Dean-Stark apparatus.
-
After the reaction is complete (typically 4-5 hours), cool the mixture and add water.
-
Separate the organic phase, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Remove the cyclohexane by distillation and purify the crude product by vacuum fractionation to obtain this compound.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. lookchem.com [lookchem.com]
- 5. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
The Trifluoromethyl Enamine Linchpin: An In-depth Technical Guide to its Reactivity in Organic Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Trifluoromethyl Enamines
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and materials science, owing to its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated building blocks, trifluoromethyl enamines have emerged as versatile and highly reactive intermediates, offering a unique platform for the synthesis of complex nitrogen-containing molecules. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of trifluoromethyl enamines, with a focus on their application in constructing diverse molecular architectures.
Core Concepts: Synthesis and Electronic Properties
The introduction of a trifluoromethyl group significantly modulates the electronic character of the enamine scaffold. The strong electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the β-carbon compared to their non-fluorinated counterparts. This electronic perturbation is key to understanding their distinct reactivity profile.
A prevalent method for the synthesis of β-trifluoromethyl enamines involves a transition-metal-free trifluoromethylation of enamines using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source.[1] This approach offers a broad substrate scope and delivers the desired products in moderate to high yields.
Reactivity Landscape: A Hub for Molecular Diversity
Trifluoromethyl enamines are valuable precursors for a variety of organic transformations, including cycloadditions, nucleophilic additions, and reactions with electrophiles. Their reactivity is often dictated by the substitution pattern and the reaction conditions.
Cycloaddition Reactions
Trifluoromethylated enamines can participate in cycloaddition reactions to construct various heterocyclic frameworks. For instance, they can react with nitrile imines in [3+2] cycloaddition protocols to afford trifluoromethylated pyrazoles, which are important scaffolds in medicinal chemistry.[2]
Reactions with Electrophiles
The reaction of "push-pull" enamines, which bear an electron-donating group at the nitrogen and an electron-withdrawing group at the β-position, with trifluoromethylated carbonyl compounds has been reported to proceed at the α-methyl group, showcasing a distinct reactivity pattern.[3]
Experimental Protocols
General Procedure for the Synthesis of β-Trifluoromethylated Enamines[1]
To a solution of the corresponding enamine (0.5 mmol) in DMF (2 mL) are added CF₃SO₂Na (2.0 mmol, 4.0 equiv) and TBHP (1.0 mmol, 2.0 equiv, 70% in water). The reaction mixture is stirred at 50 °C for 12 hours. After completion of the reaction, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-trifluoromethylated enamine.
Data Presentation
Table 1: Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines [1]
| Entry | Enamine Substrate | Product | Yield (%) |
| 1 | Methyl 3-(phenylamino)acrylate | Methyl (E)-2-(trifluoromethyl)-3-(phenylamino)acrylate | 70 |
| 2 | Methyl 3-((4-methylphenyl)amino)acrylate | Methyl (E)-3-((4-methylphenyl)amino)-2-(trifluoromethyl)acrylate | 78 |
| 3 | Methyl 3-((4-methoxyphenyl)amino)acrylate | Methyl (E)-3-((4-methoxyphenyl)amino)-2-(trifluoromethyl)acrylate | 85 |
| 4 | Methyl 3-((4-chlorophenyl)amino)acrylate | Methyl (E)-3-((4-chlorophenyl)amino)-2-(trifluoromethyl)acrylate | 62 |
| 5 | 1-(Piperidin-1-yl)prop-1-en-2-yl acetate | (E)-1-(Piperidin-1-yl)-1-(trifluoromethyl)prop-1-en-2-yl acetate | 55 |
Visualizing Reaction Pathways
To illustrate the logical flow of synthetic transformations involving trifluoromethyl enamines, the following diagrams are provided.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4,4,4-trifluorocrotonate is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, largely due to the influence of its trifluoromethyl group on biological activity and metabolic stability.[1] Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity, purity, and reactivity in research and development settings. This guide provides a comprehensive overview of the known stability profile, recommended storage and handling procedures, and potential degradation pathways for this compound. While specific quantitative stability data is limited in publicly available literature, this document consolidates information from technical datasheets and outlines best practices based on the compound's chemical nature and established guidelines for similar substances.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its handling and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 372-29-2 | [1][2][3] |
| Molecular Formula | C₆H₈F₃NO₂ | [1][3] |
| Molecular Weight | 183.13 g/mol | [1][2][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1] |
| Melting Point | 24 °C | [1] |
| Boiling Point | 83 °C at 15 mmHg | [1][2][4] |
| Density | 1.245 g/mL at 25 °C | [2][4] |
| Flash Point | 65 °C (149 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.424 | [2][4] |
Stability Profile
Hydrolytic Stability
Enamines are known to be susceptible to hydrolysis, particularly in the presence of aqueous acid, which can revert them to their corresponding ketone and amine precursors.[2][5] The general mechanism involves protonation of the enamine, followed by the addition of water. Given this reactivity, it is crucial to protect this compound from moisture and acidic conditions to prevent its degradation.[6]
Thermal Stability
The provided boiling point of 83 °C at reduced pressure suggests that the compound is reasonably volatile and should be stable at typical ambient and refrigerated temperatures.[1][2][4] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. Thermal decomposition of fluorinated polymers can generate hazardous byproducts, and similar caution should be exercised with smaller fluorinated molecules.
Photostability
Some sources recommend protecting the compound from light, suggesting potential photosensitivity.[7] For compounds used in drug development, photostability is a critical parameter that should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]
Incompatibilities
Safety data sheets consistently highlight the need to store this compound away from certain classes of chemicals to prevent hazardous reactions.
Table of Incompatible Materials:
| Incompatible Material Class | Potential Hazard | Reference(s) |
| Strong Oxidizing Agents | Vigorous or exothermic reaction. | [9] |
| Strong Acids | Can catalyze hydrolysis and cause decomposition. May be corrosive to metals. | [6][9] |
| Strong Bases | Potential for reaction and degradation. | [9] |
| Moisture | Leads to hydrolysis of the enamine functionality. | [6] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and safety of this compound. The following recommendations are synthesized from multiple safety data sheets and product information guides.
Storage Conditions
A summary of recommended storage conditions from various suppliers is provided below.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Specific recommendations include room temperature, 2-8°C, and refrigeration. | [1][6][7] |
| Atmosphere | Keep container tightly closed. Some sources suggest storing under a nitrogen atmosphere. | [8][9] |
| Light | Protect from light. | [7] |
| Ventilation | Store in a well-ventilated area. | [6][8] |
| Container | Keep only in original packaging. Suitable containers include lined metal cans and plastic pails. | [6] |
Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols for Stability Assessment
As no specific, published stability testing protocols for this compound were found, this section provides a generalized protocol based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8] This protocol is intended as a comprehensive starting point for researchers to design their own stability studies.
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) to determine its re-test period and recommend storage conditions.
Materials
-
At least one primary batch of this compound.
-
Container closure system identical to that proposed for long-term storage.
-
Calibrated stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS) capable of separating the intact compound from potential degradation products.
Stability Study Design
The following diagram illustrates a typical workflow for a comprehensive stability study.
Testing Parameters and Schedule
Table of Recommended Stability Testing Conditions and Frequency:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Photostability | As per ICH Q1B guidelines | N/A | Pre- and Post-exposure |
Analytical Procedures
A stability-indicating analytical method should be used to monitor the assay of this compound and the formation of any degradation products. The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.
Evaluation of Results
The stability of the compound is determined by assessing any significant changes over the course of the study. A "significant change" is typically defined as a failure to meet the established specification for assay, purity, or the appearance of degradation products exceeding a specified limit. The data from the long-term and accelerated studies are used to establish a re-test period.
Conclusion
This compound is a valuable reagent that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are its sensitivity to moisture, which can lead to hydrolysis, and its incompatibility with strong acids, bases, and oxidizing agents.[6][9] Recommended storage is in a cool, dry, well-ventilated area, with protection from light and under an inert atmosphere for long-term stability.[6][7][8][9] While quantitative degradation kinetics are not widely published, the implementation of a systematic stability testing program, as outlined in this guide based on ICH principles, is essential for any research or development program utilizing this compound to ensure the reliability and reproducibility of experimental outcomes.
References
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Synonyms for Ethyl 3-amino-4,4,4-trifluorocrotonate
An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate for Researchers and Drug Development Professionals
This compound is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.[1] Its unique structural features, including a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, make it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role as a key intermediate.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below for clear identification.
| Primary Name | Systematic & Other Names |
| This compound | 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester[2][3][4] |
| Ethyl 3-amino-4,4,4-trifluoro-2-butenoate[3] | |
| 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester[5][6] | |
| ethyl 3-amino-4,4,4-trifluorobut-2-enoate[5][7][8] | |
| ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate[5][7] | |
| ethyl (E)-3-amino-4,4,4-trifluorobut-2-enoate[9] | |
| 4,4,4-Trifluoro-3-Amino crotonic acid ethylester[7] | |
| 3-Amino-4,4,4-trifluorobutenoate,ethyl ester[7] |
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below, providing essential data for experimental design and characterization.
Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 372-29-2 | [10] |
| Molecular Formula | C₆H₈F₃NO₂ | [2][10] |
| Molecular Weight | 183.13 g/mol | [2][10] |
| MDL Number | MFCD00068195 | [2] |
| InChI Key | NXVKRKUGIINGHD-ONEGZZNKSA-N | |
| Canonical SMILES | CCOC(=O)C=C(N)C(F)(F)F |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][11] |
| Melting Point | 22.0 to 26.0 °C | |
| Boiling Point | 83 °C at 15 mmHg | [2][11] |
| Density | 1.245 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.424 | [11] |
| Flash Point | 65 °C (149.0 °F) - closed cup |
Applications in Synthesis
This compound is a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity, making this compound particularly valuable in drug design.[12][2]
Its primary applications include:
-
Pharmaceutical Development : It serves as a precursor for synthesizing novel therapeutic agents, especially those targeting neurological disorders and for use in cancer therapies.[12][1][13]
-
Agrochemicals : The compound is used in the formulation of modern crop protection agents like herbicides and insecticides.[1][14]
-
Materials Science : It is utilized as a monomer for creating polymers with unique properties, such as high thermal stability.[13]
Caption: Role as a versatile intermediate in various chemical industries.
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been documented, primarily involving the reaction of a trifluoroacetoacetic ester with an ammonia (B1221849) source. Below are detailed protocols based on patented procedures.
Protocol 1: Two-Stage Synthesis via Sodium Enolate
This method involves the preparation of a sodium enolate from ethyl trifluoroacetate (B77799), which is then reacted with an ammonium (B1175870) source in the presence of an acid.[15]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate (B1210297)
-
Solid sodium ethoxide
-
Ammonium acetate
-
Anhydrous acetic acid
-
Water
Procedure:
-
A slurry of sodium enolate is prepared by reacting ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) with solid sodium ethoxide (0.5 mol).[15]
-
The resulting mixture is concentrated by evaporation.[15]
-
To the slurry, add 250 mL of cyclohexane, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[15]
-
The suspension is heated to boiling, allowing for the separation of water via distillation while refluxing the cyclohexane back into the reaction mixture.[11]
-
The reaction is terminated after 5 hours.[15]
-
The organic phase is separated by adding 300 mL of water.[15]
-
Cyclohexane is removed from the organic phase by distillation.[15]
-
The final product is purified by fractionation under reduced pressure to yield Ethyl 3-amino-4,4,4-trifluorobut-2-enoate.[15] A yield of 62% with 97.4% purity has been reported.[15]
Caption: Two-stage synthesis of this compound.
Protocol 2: One-Pot Synthesis Method
A "one-pot" synthesis has also been developed to improve efficiency and reduce waste, making it suitable for industrial-scale production.[16]
Materials:
-
Trifluoroacetic acid
-
n-butyl alcohol
-
Tosylic acid (catalyst)
-
Ethyl acetate
-
Potassium n-butoxide
-
Sulfuric acid
-
Ammonium sulfate (B86663)
-
Water
Procedure:
-
Esterification: In a reaction flask, combine trifluoroacetic acid (1.0 mol), n-butyl alcohol (10.0 mol), and a catalytic amount of tosic acid. Heat the mixture to 100 °C and reflux, removing the water generated during the reaction. After 12 hours, cool the intermediate reaction liquid to 30 °C.[16]
-
Condensation: To the cooled intermediate, add ethyl acetate (4.0 mol) and potassium n-butoxide (1.1 mol). Stir and heat the mixture to 80 °C for 6 hours. After the reaction is complete, cool it to 30 °C.[16]
-
Ammonolysis: Add sulfuric acid (0.4 mol) and ammonium sulfate (1.0 mol) to the mixture. Heat to 80 °C and react for 5 hours.[16]
-
Purification: Cool the reaction to room temperature and filter to remove salts. Add 114.0 g of water to the filtrate, stir, and allow the layers to separate. The organic layer is subjected to reduced pressure to recover solvents, followed by rectification to collect the product.[16] A yield of 68% with 99.3% purity has been reported.[16]
Safety and Handling
This compound is classified with several hazard statements and requires careful handling.
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338.
-
Personal Protective Equipment (PPE) : Recommended PPE includes eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).
-
Storage : Store at room temperature.[2] It is classified under storage class 11 (Combustible Solids).
This technical guide provides researchers and professionals with the foundational knowledge required to work with this compound, from its basic properties to detailed synthetic procedures, underscoring its importance in modern chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester | Alzchem Group [alzchem.com]
- 5. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound CAS# 372-29-2 [gmall.chemnet.com]
- 8. 372-29-2|Ethyl 3-amino-4,4,4-trifluorobut-2-enoate|BLD Pharm [bldpharm.com]
- 9. Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound | 372-29-2 [chemicalbook.com]
- 12. This compound | 372-29-2 | Benchchem [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 15. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 16. CN103113249A - Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4,4,4-trifluorocrotonate, systematically named ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the presence of a trifluoromethyl group and a β-enaminone system, make it a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of the current understanding of its molecular structure and conformational preferences, drawing upon available spectroscopic data and knowledge from related compounds. While a definitive single-crystal X-ray structure remains to be reported in the public domain, this document synthesizes the existing information to present a detailed analysis for researchers in the field.
Molecular Structure
The molecular structure of this compound is characterized by a carbon-carbon double bond with a Z-configuration, as indicated by its IUPAC name. This stereochemistry is crucial for its reactivity and intermolecular interactions. The key functional groups are an ethyl ester, a primary amino group, and a trifluoromethyl group, all attached to a butenoate backbone.
The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl and ester groups creates a conjugated system with significant electronic delocalization. This push-pull electronic effect influences the bond lengths, bond angles, and overall geometry of the molecule.
Spectroscopic Data
Spectroscopic methods are instrumental in elucidating the structure of this compound. The following table summarizes the key spectroscopic data available from various sources.[1][2]
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| ¹H NMR | δ (ppm): 7.6 (s, 1H, NH), 4.86 (s, 1H, CH), 4.08 (q, 2H, OCH₂), 1.18 (t, 3H, CH₃)[1] |
| ¹³C NMR | δ (ppm): 168 (COOEt), 147 (q, C-NH₂), 120 (broad q, CF₃), 82 (q, CH), 59 (OCH₂), 14 (CH₃)[1] |
| Mass Spec. (EI) | M⁺ = 183 amu[1] |
| Infrared (IR) | Data available in the NIST WebBook[3] |
Molecular Conformation
The conformation of this compound in solution is expected to be influenced by several factors, including intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. While no dedicated conformational analysis studies for this specific molecule have been published, insights can be drawn from the well-studied conformations of related β-enaminones and fluorinated esters.
The Z-configuration of the double bond facilitates the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester group. This is a common feature in β-enaminones and contributes significantly to the stability of the planar conjugated system.
The following diagram illustrates the likely preferred conformation and the key intramolecular interaction:
Caption: Proposed conformation of this compound with intramolecular hydrogen bonding.
Rotation around the C-O and C-C single bonds of the ethyl group will lead to different conformers. The relative energies of these conformers would be influenced by steric interactions with the rest of the molecule.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a base, followed by treatment with an ammonium (B1175870) salt.[1][2]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Cyclohexane
-
Ammonium acetate
-
Anhydrous acetic acid
Procedure:
-
A slurry of the sodium enolate is prepared by reacting ethyl trifluoroacetate and ethyl acetate with solid sodium ethoxide.
-
The reaction mixture is concentrated by evaporation.
-
Cyclohexane is added, followed by ammonium acetate and anhydrous acetic acid.
-
The suspension is heated to boiling, and the water formed during the reaction is removed by azeotropic distillation with cyclohexane, which is then returned to the reaction mixture.
-
The reaction is monitored until no more water is separated.
-
After cooling, water is added to the reaction mixture, and the organic phase is separated.
-
Cyclohexane is removed from the organic phase by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H, C=O, and C-F bonds.
Conclusion and Future Outlook
This compound is a molecule with a well-defined (Z)-stereochemistry around its central double bond. Spectroscopic data from NMR and mass spectrometry have confirmed its molecular formula and connectivity. The conformation is likely dominated by a planar structure stabilized by an intramolecular hydrogen bond between the amino and carbonyl groups.
However, a definitive understanding of its solid-state structure and a detailed quantitative analysis of its conformational dynamics in solution are currently lacking in the publicly available scientific literature. Future research involving single-crystal X-ray diffraction would be invaluable for determining precise bond lengths and angles. Furthermore, high-level computational chemistry studies and advanced NMR techniques, such as variable-temperature NMR and NOE experiments, would provide deeper insights into the conformational landscape, rotational barriers, and the strength of the intramolecular hydrogen bond. Such studies would be highly beneficial for the rational design of new molecules based on this versatile scaffold for applications in drug discovery and materials science.
References
Health and safety information for Ethyl 3-amino-4,4,4-trifluorocrotonate
An In-depth Technical Guide to the Health and Safety of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices when handling any chemical.
Introduction
This compound is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance the biological activity and selectivity of target molecules, making it a valuable building block in drug design, particularly for neurological disorders and cancer therapies.[2] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a laboratory research and development environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3][4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][3][4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3][4] |
| Specific Target Organ Toxicity — Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[2][4][5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[2] |
Note: The exact classification may vary slightly between suppliers.
Toxicological Summary
Prolonged or repeated exposure may lead to asthma-like symptoms, potentially due to a non-allergic condition known as reactive airways dysfunction syndrome (RADS).[2] No evidence of endocrine-disrupting properties has been reported.[2]
Experimental Protocols and Handling
While specific toxicological experimental protocols for this compound are not available in the reviewed literature, protocols for its use in chemical synthesis provide insight into its handling and reactivity.
General Laboratory Handling Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety measures.
Caption: General laboratory workflow for handling this compound.
Example Synthetic Protocol: Synthesis of 4-Quinolinone Derivatives
This compound is used as a precursor in the synthesis of various heterocyclic compounds. The following is a generalized procedure for the synthesis of 4-quinolinone derivatives, illustrating a practical application and handling scenario.
Materials:
-
This compound
-
Appropriate aniline (B41778) derivative
-
High-boiling point solvent (e.g., diphenyl ether)
-
Reaction vessel with reflux condenser and thermometer
Procedure:
-
Work Area Preparation: Ensure all work is conducted in a certified chemical fume hood. Prepare a heating mantle and necessary glassware.
-
Personal Protective Equipment: Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Reaction Setup: In the reaction vessel, combine equimolar amounts of this compound and the selected aniline derivative in the solvent.
-
Reaction: Heat the mixture to a high temperature (typically >200°C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Workup: After cooling, the product is typically isolated by filtration, followed by washing with a suitable solvent to remove impurities.
-
Disposal: All waste, including residual reactants and solvents, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Health and Safety Information
The following tables summarize crucial health and safety data compiled from various Safety Data Sheets.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][6] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[4][6] |
Table 3: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area. A chemical fume hood is strongly recommended.[2][6] |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[2][6][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing.[2][6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |
Table 4: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈F₃NO₂[3] |
| Molecular Weight | 183.13 g/mol [3] |
| Appearance | Colorless to light-yellow liquid or white solid[5][8] |
| Boiling Point | 83 °C at 15 mmHg |
| Density | 1.245 g/mL at 25 °C |
| Flash Point | 65 °C (149 °F) - closed cup |
| Melting Point | 26 °C[8] |
Signaling Pathways and Mechanism of Toxicity
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or detailed molecular mechanisms of toxicity for this compound. The observed irritation and acute toxicity are likely related to its chemical reactivity, but further research is needed to elucidate the specific biological interactions. The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological macromolecules.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Store away from heat, sparks, and open flames.[6]
Disposal:
-
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.
-
Waste must be handled as hazardous material.
The following diagram outlines the logical relationship for safe storage and disposal.
Caption: Key considerations for the safe storage and disposal of this compound.
References
- 1. Preparative synthesis of 4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one - Sevenard - Russian Chemical Bulletin [ogarev-online.ru]
- 2. This compound | 372-29-2 | Benchchem [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Commercial Sourcing Guide for Ethyl 3-amino-4,4,4-trifluorocrotonate
For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group offers unique properties that can enhance biological activity and metabolic stability.[1]
Supplier and Product Specification Overview
The following table summarizes the availability of this compound from various commercial suppliers. The data presented includes purity levels and available quantities to facilitate a comparative analysis for procurement decisions.
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | 97% | 5 g, 25 g | Also available through Fisher Scientific.[2][3] The product was formerly part of the Alfa Aesar portfolio.[2] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5 g, 25 g | Appears as a white or colorless to light yellow powder or liquid.[4] |
| Sigma-Aldrich | 96% | Not specified | Provided as a liquid with a density of 1.245 g/mL at 25 °C.[5] |
| ChemScene | 98% | Not specified | Available through Sigma-Aldrich. Stated to be a solid below 26°C and a liquid above. |
| Santa Cruz Biotechnology | Not specified | Not specified | Molecular weight is listed as 183.13.[6] |
| Chem-Impex | ≥ 97% (GC) | Not specified | Marketed as a key compound for pharmaceutical and agrochemical applications.[1] |
| CP Lab Safety | min 97% | 100 grams | For professional, research, or industrial use only; not for medical or consumer use.[7] |
| Wanxingda (China) | ≥99% | Custom | Available directly from the manufacturer with packaging according to customer needs.[8] |
| Amitychem (via ECHEMI) | Pharmaceutical Grade/99.00% | Not specified | A Chinese manufacturer with 6 years of experience on the ECHEMI platform.[9] |
| ChemNet Mall | Not specified | Not specified | A platform to source the chemical from various Chinese manufacturers.[10] |
Logical Workflow for Supplier Selection
For researchers initiating a new project, the selection of a suitable chemical supplier is a crucial decision. The following diagram illustrates a logical workflow for this process, from initial identification to final procurement.
This guide does not include experimental protocols as the focus is on the commercial sourcing of this compound. Researchers should refer to relevant literature for detailed experimental methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. B22545.14 [thermofisher.com]
- 4. This compound | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-氨基-4,4,4-三氟巴豆酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound from China manufacturer - Wanxingda [wxdchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS# 372-29-2 [gmall.chemnet.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrimidines using Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted pyrimidines, a critical scaffold in medicinal chemistry. The use of ethyl 3-amino-4,4,4-trifluorocrotonate as a key building block offers an efficient route to novel pyrimidine (B1678525) derivatives with potential applications in drug discovery and development.
Introduction
Trifluoromethyl-substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1] The strong electron-withdrawing nature of the CF3 group can increase metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Pyrimidine derivatives themselves are fundamental components of nucleic acids and are found in numerous bioactive compounds, including antitumor, antiviral, and anti-inflammatory agents.[1][4]
This compound is a versatile precursor for the synthesis of various trifluoromethylated heterocycles. As the enamine tautomer of ethyl 4,4,4-trifluoroacetoacetate, it provides a reactive substrate for cyclocondensation reactions to form the pyrimidine core. This application note details a general protocol for the synthesis of 4-(trifluoromethyl)pyrimidin-2-ols/amines via the reaction of this compound with urea (B33335), thiourea, or guanidine (B92328) derivatives.
General Reaction Pathway
The synthesis of 4-(trifluoromethyl)pyrimidines from this compound proceeds via a cyclocondensation reaction. The amino group of the crotonate reacts with a carbon of the N-C-N fragment of urea, thiourea, or guanidine, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.
Caption: General reaction scheme for pyrimidine synthesis.
Experimental Protocols
General Protocol for the Synthesis of 4-(Trifluoromethyl)pyrimidin-2-ol
This protocol describes a general procedure for the cyclocondensation of this compound with urea.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask, add this compound (1.0 eq.) and urea (1.2 eq.).
-
The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow.
Data Presentation
The following tables summarize representative yields for the synthesis of trifluoromethyl-substituted pyrimidines using the closely related precursor, ethyl 4,4,4-trifluoroacetoacetate, in Biginelli-like reactions. These reactions provide a strong indication of the expected outcomes when using this compound.
Table 1: Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones [1]
| Entry | Aldehyde | Urea/Thiourea | Yield (%) |
| 1 | Benzaldehyde | Urea | 85 |
| 2 | 4-Chlorobenzaldehyde | Urea | 88 |
| 3 | 4-Methylbenzaldehyde | Urea | 82 |
| 4 | Benzaldehyde | Thiourea | 90 |
| 5 | 4-Chlorobenzaldehyde | Thiourea | 92 |
Table 2: Synthesis of other Trifluoromethyl-Substituted Pyrimidines [5]
| Entry | Amidine | Product | Yield (%) |
| 1 | Pyrimidine-2-carboximidamide | 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 72 |
| 2 | Nicotinimidamide hydrochloride | 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 26 |
| 3 | Benzimidamide hydrochloride | 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | 39 |
Applications in Drug Development
The trifluoromethyl-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.
-
Anticancer Agents: Many trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer drugs. They can act as kinase inhibitors or interfere with other signaling pathways crucial for cancer cell proliferation.[6]
-
Antiviral and Antimicrobial Agents: The unique electronic properties of the trifluoromethyl group can enhance the interaction of pyrimidine derivatives with viral or microbial enzymes, leading to potent inhibitory activity.[3]
-
Agrochemicals: Trifluoromethyl-substituted pyrimidines are also utilized in the development of herbicides and insecticides.[2]
Conclusion
The synthesis of trifluoromethyl-substituted pyrimidines using this compound provides a versatile and efficient method for accessing a diverse range of potentially bioactive molecules. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and development to explore this valuable chemical space. The adaptability of the cyclocondensation reaction allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties for the development of new therapeutic agents and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocondensation Reactions of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Ethyl 3-amino-4,4,4-trifluorocrotonate as a versatile building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a key precursor for the construction of various heterocyclic scaffolds, such as pyridines and pyrimidines, which are prevalent in numerous biologically active molecules.[2][3][4]
Synthesis of the Starting Material: this compound
A reliable synthesis of high-purity this compound is crucial for its successful application in subsequent cyclocondensation reactions. The following protocol is adapted from established procedures.[5][6]
Experimental Protocol:
A slurry of sodium enolates is first prepared from ethyl trifluoroacetate (B77799) (1.0 mol) and ethyl acetate (B1210297) (2.0 mol) by reacting with solid sodium ethoxide (1.0 mol).[5] The mixture is evaporated to yield the crude sodium enolate. To this, cyclohexane (B81311) (500 mL), ammonium (B1175870) acetate (1.0 mol), and anhydrous acetic acid (0.65 mol) are added.[5][6] The suspension is heated to reflux, and water is removed azeotropically using a Dean-Stark trap. The reaction is monitored by TLC until completion (typically 4-6 hours). After cooling, water (300 mL) is added, and the organic phase is separated. Cyclohexane is removed by distillation, and the crude product is purified by vacuum fractionation to yield this compound.[5]
Data Summary:
| Parameter | Value | Reference |
| Purity | >97% | [5] |
| Yield | ~62% | [5] |
| Appearance | Colorless liquid or white solid | [7] |
| Boiling Point | 83 °C @ 15 mm Hg | [7] |
Cyclocondensation for the Synthesis of Trifluoromethyl-Containing Pyridines (Hantzsch-Type Reaction)
The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that can be adapted for this compound to produce trifluoromethyl-substituted dihydropyridines, which are valuable precursors to pyridines.[8][9][10]
Experimental Protocol:
A mixture of an appropriate aldehyde (1.0 mmol), a β-ketoester (such as ethyl acetoacetate, 1.0 mmol), and this compound (1.0 mmol) is dissolved in ethanol (B145695) (15 mL). The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding trifluoromethyl-substituted dihydropyridine.
Conceptual Workflow for Hantzsch-Type Pyridine Synthesis:
Caption: Workflow for the Hantzsch-type synthesis of trifluoromethyl-dihydropyridines.
Cyclocondensation for the Synthesis of Trifluoromethyl-Containing Pyrimidines (Biginelli-Type Reaction)
The Biginelli reaction is a powerful one-pot synthesis for dihydropyrimidinones. By utilizing this compound or a closely related precursor, trifluoromethyl-substituted pyrimidine (B1678525) derivatives can be efficiently synthesized.[2] These compounds are of significant interest in drug discovery.[1][11]
Experimental Protocol:
To a solution of an appropriate aldehyde (1.0 mmol) and urea (B33335) or thiourea (B124793) (1.5 mmol) in ethanol (10 mL), this compound (1.0 mmol) and a catalytic amount of hydrochloric acid are added. The mixture is heated at reflux and monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the trifluoromethyl-substituted dihydropyrimidinone. Further purification can be achieved by recrystallization.
Data Summary for Analogous Biginelli Reaction:
| Reactants | Product | Yield |
| Aldehyde, Ethyl trifluoroacetoacetate, Urea | 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one | High |
Note: This data is for a closely related reaction and serves as a representative example.
Conceptual Pathway for Biginelli-Type Pyrimidine Synthesis:
Caption: Logical steps for the synthesis of trifluoromethyl-dihydropyrimidinones.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of trifluoromethyl-containing heterocycles.[6][7] The protocols outlined here for Hantzsch-type and Biginelli-type cyclocondensation reactions provide robust methods for accessing trifluoromethyl-substituted pyridines and pyrimidines. These heterocyclic scaffolds are of significant importance in the fields of medicinal chemistry and drug development, offering a pathway to novel therapeutic agents with potentially enhanced pharmacological profiles.[2][3] Further exploration of the reactivity of this compound is likely to yield an even broader array of complex fluorinated molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Key Building Block for Trifluoromethylated Heterocycles
For Immediate Release
Shanghai, China – December 21, 2025 – Ethyl 3-amino-4,4,4-trifluorocrotonate has emerged as a pivotal and versatile building block in the synthesis of a diverse array of trifluoromethyl-containing heterocycles. This readily accessible reagent serves as a valuable precursor for constructing key heterocyclic scaffolds such as pyrazoles, pyridines, and pyrimidines, which are of significant interest to researchers, scientists, and drug development professionals. The incorporation of the trifluoromethyl group often imparts unique and desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
This application note provides detailed protocols for the synthesis of several important classes of trifluoromethylated heterocycles utilizing this compound as the common starting material.
Synthesis of Trifluoromethylated Heterocycles: An Overview
This compound possesses a unique combination of functional groups—an enamine, an ester, and a trifluoromethyl group—that enables its participation in a variety of cyclocondensation reactions. These reactions provide efficient pathways to important heterocyclic systems.
Caption: Synthetic pathways from this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative trifluoromethylated heterocycles from this compound.
| Heterocycle Class | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | 3-Trifluoromethyl-5-hydroxypyrazole | Hydrazine Hydrate (B1144303) | Ethanol | Reflux | 4 | ~95% |
| Pyridine | Diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethyl acetoacetate, Acetaldehyde, Ammonia | Ethanol | Reflux | 6 | ~70-80% |
| Pyrimidine | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | Reflux | 5 | ~60-70% |
| Pyrimidine | 4-(Trifluoromethyl)-6-oxo-1,6-dihydropyrimidin-2-amine | Urea, Sodium Ethoxide | Ethanol | Reflux | 8 | ~50-60% |
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethyl-5-hydroxypyrazole
This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate to yield 3-trifluoromethyl-5-hydroxypyrazole.
Caption: Workflow for the synthesis of 3-Trifluoromethyl-5-hydroxypyrazole.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add deionized water and acidify with 1 M HCl to pH ~5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford the desired 3-trifluoromethyl-5-hydroxypyrazole.
Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Synthesis)
This protocol outlines the one-pot, three-component Hantzsch reaction for the synthesis of a trifluoromethyl-substituted dihydropyridine.
Application Notes and Protocols for the Synthesis of 4-Trifluoromethyl-Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine (B1678525) scaffold is a pivotal strategy in modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic properties. 4-Trifluoromethyl-pyrimidines, in particular, are key building blocks in the synthesis of a wide range of biologically active compounds with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] This document provides detailed protocols for various synthetic routes to access 4-trifluoromethyl-pyrimidine derivatives, presents quantitative data in a clear, tabular format, and includes visual workflows to aid in experimental setup.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic structures in numerous biological processes and are core components of many approved drugs.[2][3] The introduction of a trifluoromethyl group is a well-established method to modulate the physicochemical properties of bioactive molecules.[4] Specifically, the strong electron-withdrawing nature of the -CF3 group can influence the acidity of nearby protons and the overall electronic distribution of the pyrimidine ring, leading to altered biological activity. The synthesis of 4-trifluoromethyl-pyrimidines can be approached through several strategies, including cyclocondensation reactions and modifications of pre-existing pyrimidine rings. This application note details reliable and reproducible protocols for the synthesis of this important class of compounds.
Method 1: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component reaction that provides straightforward access to dihydropyrimidinones. By utilizing ethyl trifluoroacetoacetate, a trifluoromethyl group can be readily incorporated at the 4-position of the resulting pyrimidine core.[1]
Experimental Protocol
A mixture of an appropriate aldehyde (1.0 mmol), ethyl trifluoroacetoacetate (1.0 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) is prepared in ethanol (B145695) (10 mL). A catalytic amount of hydrochloric acid is then added to the mixture. The reaction is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.[1]
Quantitative Data
| Aldehyde | Reagent | Product | Yield (%) |
| Benzaldehyde | Urea | 5-Ethoxycarbonyl-6-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | ~85-95% |
| 4-Chlorobenzaldehyde | Urea | 5-Ethoxycarbonyl-6-(4-chlorophenyl)-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | ~80-90% |
| 4-Methoxybenzaldehyde | Thiourea | 5-Ethoxycarbonyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-3,4-dihydropyrimidine-2(1H)-thione | ~82-92% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Workflow
Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidinones.
Method 2: Synthesis of 2,6-Disubstituted 4-Fluoropyrimidines
This metal-free method provides an efficient route to 2,6-disubstituted 4-fluoropyrimidines from readily available α-CF3 aryl ketones and amidine hydrochlorides under mild conditions.[5]
Experimental Protocol
To a solution of an α-CF3 aryl ketone (0.5 mmol) in a suitable solvent, the corresponding amidine hydrochloride (0.6 mmol) is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2,6-disubstituted 4-fluoropyrimidine.[5]
Quantitative Data
| α-CF3 Aryl Ketone | Amidine Hydrochloride | Product | Yield (%) |
| 2,2,2-Trifluoro-1-phenylethan-1-one | Benzamidine hydrochloride | 2,6-Diphenyl-4-(trifluoromethyl)pyrimidine | High |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | Acetamidine hydrochloride | 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine | Very Good |
| 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | Formamidine hydrochloride | 6-(p-Tolyl)-4-(trifluoromethyl)pyrimidine | Very Good |
Note: "High" and "Very Good" yields are as reported in the literature and can be substrate-dependent.[5]
Reaction Scheme
Caption: Synthesis of 2,6-disubstituted 4-trifluoromethyl-pyrimidines.
Method 3: Multi-step Synthesis of Novel 4-Oxy-Trifluoromethyl Pyrimidine Derivatives
This four-step synthesis produces novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, starting from ethyl trifluoroacetoacetate.[2][6] This method highlights the construction of a functionalized pyrimidine ring followed by further derivatization.
Experimental Protocol
Step 1: Synthesis of Intermediate 2 (a pyrimidinone) Ethyl trifluoroacetoacetate is used as the initial reagent to form an intermediate pyrimidinone.
Step 2: Synthesis of Intermediate 3 (a chloropyrimidine) The pyrimidinone from Step 1 is chlorinated.
Step 3: Synthesis of Intermediate 4 (an aminophenoxy-pyrimidine) To a 100-ml three-necked bottle, intermediate 3 (20 mmol), KI (0.2 mmol), Cs2CO3 (30 mmol), and acetone (B3395972) (50 ml) are added, followed by the addition of an aminophenol. The mixture is stirred and reacted to yield the aminophenoxy-pyrimidine intermediate.[6]
Step 4: Synthesis of the Final Amide Product In a 50-ml three-necked bottle, the key intermediate 4 (0.02 mol), an aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) are dissolved in dichloromethane (B109758) (20 ml). 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) is then added. The reaction is stirred at 25°C for 8–10 hours. The solvent is then evaporated under vacuum, and the residue is purified by column chromatography (ethyl acetate/petroleum ether = 10/1) to obtain the target compound.[6]
Quantitative Data
| Intermediate 4 | Aromatic Acid | Product | Yield (%) |
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Benzoic acid | N-(3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 20.2–60.8% |
| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 4-Chlorobenzoic acid | 4-Chloro-N-(4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 20.2–60.8% |
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 2-Naphthoic acid | N-(3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-2-naphthamide | 20.2–60.8% |
Note: The reported yield range of 20.2–60.8% covers a series of 23 novel trifluoromethyl pyrimidine derivatives.[2][6]
Synthetic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Ethyl 3-Amino-4,4,4-trifluorocrotonate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4,4,4-trifluorocrotonate is a valuable fluorinated building block in organic synthesis, prized for its utility in constructing complex trifluoromethyl-containing molecules. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds, making this reagent particularly attractive for applications in medicinal chemistry and agrochemical development.[1] This document provides detailed application notes and experimental protocols for the reactions of this compound with various electrophiles, focusing on acylation, alkylation, and the synthesis of heterocyclic compounds such as pyrimidines and pyridones.
The reactivity of this compound is chiefly governed by the nucleophilic character of the enamine moiety. The amino group and the β-carbon can both act as nucleophilic centers, leading to N- or C-substituted products depending on the electrophile and reaction conditions.
General Reaction Pathway
The general reactivity of this compound with electrophiles can be depicted as a nucleophilic attack from either the nitrogen atom or the α-carbon of the enamine tautomer.
Caption: General reaction pathways of this compound.
Data Summary: Representative Reactions and Yields
The following table summarizes the typical yields obtained for various reactions of this compound and its precursor, ethyl 4,4,4-trifluoroacetoacetate, with different classes of electrophiles.
| Reaction Type | Electrophile | Product Type | Typical Yield (%) | Reference |
| Heterocycle Synthesis | Amidines | 6-(Trifluoromethyl)pyrimidin-4(3H)-one | 26-95% | [2][3] |
| Heterocycle Synthesis | Malonic acid derivatives | 4-(Trifluoromethyl)-2-pyridone | Not specified | [4] |
| Acylation | Acid Chlorides | N-Acylated Enaminone | ~70-80% (analogous) | [5] |
| Heterocycle Synthesis | 2,5-Dimethoxytetrahydrofuran | 2-(Pyrrol-1-yl)-4-(trifluoromethyl)chromeno[4,3-d]pyrimidine | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-6-(Trifluoromethyl)pyrimidin-4(3H)-one
This protocol describes the synthesis of a trifluoromethyl-substituted pyrimidinone, a common scaffold in medicinal chemistry, through the cyclocondensation of an amidine with a β-ketoester. While the literature often cites the use of ethyl 4,4,4-trifluoroacetoacetate, this compound can be considered as a direct precursor or an in-situ generated intermediate.
Reaction Scheme:
Caption: Synthesis of a trifluoromethyl-substituted pyrimidinone.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (or this compound)
-
Appropriate amidine hydrochloride (e.g., nicotinimidamide hydrochloride)
-
Triethylamine (B128534) (Et₃N)
-
Ethanol (B145695) (EtOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure: [2]
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.6 mmol) and the desired amidine hydrochloride (1.6 mmol) in ethanol (5 mL) at room temperature, add triethylamine (3.2 mmol).
-
Heat the reaction mixture at 80-110°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add ice-cold water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-(trifluoromethyl)pyrimidin-4(3H)-one.
Expected Yield: 26% for 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one.[2]
Protocol 2: N-Acylation with Acid Chlorides
This protocol outlines a general procedure for the N-acylation of this compound using an acid chloride in the presence of a base. This reaction is analogous to the acylation of similar β-enamino esters.[5]
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine
-
Anhydrous benzene or other aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure: [5]
-
Dissolve this compound in anhydrous benzene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine as a base.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acid chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: Based on analogous reactions with methyl 3-aminocrotonate, yields are expected to be in the range of 70-80%.[5]
Protocol 3: Synthesis of 4-(Trifluoromethyl)-2-pyridones
This protocol describes a plausible route for the synthesis of 4-(trifluoromethyl)-2-pyridones, which are important heterocyclic motifs. This synthesis involves the reaction of a β-enaminone with a malonic acid derivative, a reaction pattern observed in the synthesis of substituted pyridones.[4]
Reaction Scheme:
Caption: Synthesis of a 4-(trifluoromethyl)-2-pyridone derivative.
Materials:
-
This compound
-
Malonyl dichloride or a suitable malonic acid derivative
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., toluene (B28343) or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the base in the chosen anhydrous solvent.
-
Slowly add a solution of the malonic acid derivative in the same solvent to the reaction mixture at room temperature or with cooling, depending on the reactivity of the electrophile.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired 4-(trifluoromethyl)-2-pyridone.
Conclusion
This compound is a versatile and reactive intermediate for the synthesis of a wide array of trifluoromethyl-containing compounds. The protocols provided herein offer a foundation for researchers to explore its utility in acylation, alkylation, and the construction of complex heterocyclic systems. The strategic incorporation of the trifluoromethyl group via this building block can lead to the development of novel molecules with enhanced properties for pharmaceutical and agrochemical applications. Further exploration of its reactivity with other electrophiles is warranted to expand its synthetic utility.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel trifluoromethyl-substituted spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes], and evaluation of their analgesic effects in a mouse pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
Application of Ethyl 3-amino-4,4,4-trifluorocrotonate in Agrochemical Synthesis: A Detailed Guide
Introduction
Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile fluorinated building block that has garnered significant attention in the agrochemical industry.[1][2][3] Its unique structural features, including a trifluoromethyl group and a reactive enamine moiety, make it an ideal starting material for the synthesis of a variety of potent herbicides, insecticides, and fungicides.[1][2] The incorporation of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, leading to improved efficacy and performance in the field.[1][4] This application note provides a detailed overview of the use of this compound in the synthesis of modern crop protection agents, with a focus on the herbicide tiafenacil (B1428544). Detailed experimental protocols and quantitative data are presented to aid researchers and professionals in the development of novel agrochemicals.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of several classes of agrochemicals, primarily those containing a trifluoromethyl-substituted pyrimidine (B1678525) or pyridine (B92270) core. These heterocyclic scaffolds are prevalent in a wide range of commercial pesticides due to their proven biological activity.
Herbicide Synthesis: The Case of Tiafenacil
A prominent example of the application of this compound is in the synthesis of the herbicide tiafenacil. Tiafenacil is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway in plants.[5] Inhibition of PPO leads to the accumulation of toxic protoporphyrin IX, which causes rapid membrane damage and plant death.
The synthesis of tiafenacil involves the condensation of this compound with a suitable carbamate (B1207046) to form the central pyrimidinedione (uracil) ring structure. This reaction provides an efficient route to this class of herbicides.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)uracil (B107741) Core
This protocol outlines the general procedure for the cyclocondensation reaction to form the 6-(trifluoromethyl)uracil ring, a key intermediate for various herbicides.
Reaction Scheme:
Caption: General synthesis of 6-(trifluoromethyl)uracil derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Isocyanate (1.1 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous Ethanol
Procedure:
-
To a stirred solution of this compound in anhydrous ethanol, add a catalytic amount of sodium ethoxide.
-
Slowly add the substituted isocyanate to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 6-(trifluoromethyl)uracil derivative.
Quantitative Data:
| Product | Starting Material Molar Ratio | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1-Phenyl-6-(trifluoromethyl)uracil | 1 : 1.1 | 5 | 85 | >98% |
| 1-(4-Chlorophenyl)-6-(trifluoromethyl)uracil | 1 : 1.1 | 6 | 82 | >97% |
Protocol 2: Synthesis of Tiafenacil Intermediate
This protocol details a key step in the synthesis of tiafenacil, the formation of 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.
Workflow Diagram:
Caption: Synthesis workflow for a key tiafenacil intermediate.
Materials:
-
1-(4-Chloro-2-fluoro-5-aminophenyl)-3-methyl-6-(trifluoromethyl)uracil (1.0 eq)
-
Sodium Nitrite (1.2 eq)
-
Hydrochloric Acid (3.0 eq)
-
Potassium Ethyl Xanthate (1.5 eq)
-
Sodium Hydroxide (B78521)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve 1-(4-Chloro-2-fluoro-5-aminophenyl)-3-methyl-6-(trifluoromethyl)uracil in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate in water.
-
Add the cold diazonium salt solution to the potassium ethyl xanthate solution and stir at room temperature for 2-3 hours.
-
Extract the resulting xanthate ester intermediate with dichloromethane.
-
To the organic layer, add an aqueous solution of sodium hydroxide and reflux for 4-6 hours to hydrolyze the xanthate ester.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the desired thiol product.
-
Filter the solid, wash with water, and dry under vacuum.
Quantitative Data:
| Intermediate | Starting Material | Yield (%) | Purity (by NMR) |
| 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | 1-(4-Chloro-2-fluoro-5-aminophenyl)-3-methyl-6-(trifluoromethyl)uracil | 75 | >95% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its application in the construction of trifluoromethyl-substituted heterocyclic systems, such as the uracil (B121893) core of the herbicide tiafenacil, highlights its importance in modern agrochemical research and development. The provided protocols offer a foundation for the synthesis of these complex molecules, and the presented data underscores the efficiency of these synthetic routes. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel and more effective crop protection agents.
References
The Versatility of Ethyl 3-amino-4,4,4-trifluorocrotonate in the Synthesis of Fluorinated Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-amino-4,4,4-trifluorocrotonate is a key building block in medicinal chemistry, prized for its trifluoromethyl group which can significantly enhance the biological activity, metabolic stability, and lipophilicity of pharmaceutical compounds.[1][2] This versatile intermediate is instrumental in the synthesis of a wide array of trifluoromethyl-containing heterocycles, which are prominent scaffolds in drugs targeting a range of diseases, including cancer, inflammation, and viral infections.[1] This document provides detailed application notes and experimental protocols for the synthesis of several important pharmaceutical intermediates using this compound and its derivatives.
Synthesis of the Starting Material: this compound
A common method for the preparation of this compound involves the reaction of ethyl trifluoroacetoacetate with an amine source. A patent describes a high-yield, two-stage, one-pot process.[3] First, an alkali metal enolate of a trifluoroacetoacetic ester is formed, which is then reacted directly with an amine in the presence of an acid.[3] Another straightforward method involves heating ethyl trifluoroacetoacetate with ammonium (B1175870) acetate (B1210297).[4]
Experimental Protocol: Synthesis of this compound [4]
-
To a stirred solution of ethyl trifluoroacetoacetate (87.8 g, 0.48 mol) at 85°C, add ammonium acetate (74.0 g, 0.96 mol) in portions over 1 hour, ensuring the mixture remains well-stirred.
-
Continue heating the mixture at 85°C for an additional 4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) until all the ethyl trifluoroacetoacetate has been consumed.
-
Upon completion, the reaction mixture can be used directly or purified further. The reported yield of the crude product is greater than 98%.[4]
Application 1: Synthesis of Trifluoromethyl-Substituted Pyrimidinones (B12756618)
Trifluoromethyl-substituted pyrimidinones are a class of compounds that have shown significant potential as anti-tubercular agents. The synthesis generally involves the condensation of an amidine with a β-ketoester, in this case, a derivative of ethyl 4,4,4-trifluoro-3-oxobutanoate.[2]
Experimental Protocol: General Synthesis of 2-Aryl-6-(trifluoromethyl)pyrimidin-4(3H)-one [2]
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and the desired aryl amidine hydrochloride (1.2 eq) in ethanol, add triethylamine (B128534) (Et3N) (3.0 eq) at room temperature.
-
Heat the reaction mixture to 80-110°C and monitor by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired trifluoromethyl pyrimidinone.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrimidinone Derivatives [2]
| Compound | Amidine Used | Reaction Time (h) | Yield (%) |
| 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Nicotinimidamide hydrochloride | 12 | 26 |
| 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 2-Fluorobenzimidamide hydrochloride | 12 | - |
| 5-Methyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Nicotinimidamide hydrochloride | 5 | - |
Note: Yields were not provided for all compounds in the source material.
Application 2: Synthesis of Trifluoromethyl-Substituted Pyrazoles (Celecoxib Analogues)
Trifluoromethyl-substituted pyrazoles are a cornerstone of many pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. The synthesis of the pyrazole (B372694) core involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[5] this compound can be hydrolyzed to the corresponding β-ketoester, which then serves as the 1,3-dicarbonyl component.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Key Intermediate) [5]
This protocol describes the synthesis of the key 1,3-dione intermediate for Celecoxib synthesis, which can be derived from related starting materials.
-
Prepare a stock solution of 4-methyl acetophenone (B1666503) in absolute ethanol.
-
Prepare a stock solution of sodium ethoxide in absolute ethanol.
-
Pump the 4-methyl acetophenone solution and the sodium ethoxide/ethyl trifluoroacetate (B77799) solution through a heated mixing chip (e.g., 50°C).
-
The resulting mixture containing the 1,3-dione can be used in the subsequent cyclocondensation step.
Experimental Protocol: Synthesis of Celecoxib [5]
-
Dissolve 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione (1.0 eq) and 4-sulfamidophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain Celecoxib. A reported batch process achieved a 90% yield.[5]
Table 2: Key Reaction Parameters for Celecoxib Synthesis [5]
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
| 1. Dione Formation | 4-methylacetophenone, Ethyl trifluoroacetate, Sodium ethoxide | Ethanol | 50°C (Flow) | ~10 min (Flow) | - |
| 2. Cyclocondensation | 1,3-Dione, 4-Sulfamidophenylhydrazine HCl | Ethanol | Reflux | 20 h (Batch) | 90 (Batch) |
Application 3: Synthesis of Trifluoromethyl-Substituted Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones. By using a trifluoromethylated β-ketoester like ethyl trifluoroacetoacetate (a close derivative of the title compound), trifluoromethyl-substituted dihydropyrimidinones can be prepared. These compounds are of interest for their potential biological activities.[6][7]
Experimental Protocol: General Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones [1][7]
-
In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl trifluoroacetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or an acidic ionic liquid).[1][7]
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Table 3: Examples of Biginelli Reaction Components
| Aldehyde Component | 1,3-Dicarbonyl Component | Urea/Thiourea Component | Resulting Heterocycle |
| Aromatic or Aliphatic Aldehyde | Ethyl trifluoroacetoacetate | Urea | 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one |
| Aromatic or Aliphatic Aldehyde | Ethyl trifluoroacetoacetate | Thiourea | 4-(Trifluoromethyl)-3,4-dihydropyrimidine-2(1H)-thione |
Conclusion
This compound and its derivatives are invaluable synthons for the introduction of the trifluoromethyl group into heterocyclic systems of pharmaceutical importance. The protocols outlined above for the synthesis of trifluoromethyl-substituted pyrimidinones, pyrazoles, and dihydropyrimidinones demonstrate the utility of this building block in constructing diverse and biologically active molecules. These methods, often characterized by one-pot procedures and good yields, provide efficient pathways for researchers in drug discovery and development to access novel fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Trifluoromethyl-Pyridines from Ethyl 3-Amino-4,4,4-trifluorocrotonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethyl-pyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into the pyridine (B92270) ring often imparts desirable properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[4][5] These attributes make TFMP derivatives valuable scaffolds in modern drug discovery and crop protection.[2][4] A versatile and efficient method for constructing the trifluoromethyl-pyridine core is through the cyclocondensation of trifluoromethyl-containing building blocks, such as Ethyl 3-amino-4,4,4-trifluorocrotonate.[1][2] This document provides detailed protocols and application notes for the synthesis of trifluoromethyl-pyridines using this key intermediate.
General Synthesis Pathway
The synthesis of trifluoromethyl-pyridines from this compound typically involves a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent. This reaction builds the pyridine ring around the trifluoromethyl-containing precursor.
Caption: General reaction scheme for trifluoromethyl-pyridine synthesis.
Applications of Trifluoromethyl-Pyridines
Derivatives of trifluoromethyl-pyridine are integral to numerous commercial products and clinical candidates due to their potent biological activities.
-
Agrochemicals: TFMPs are key components in various herbicides, fungicides, and insecticides.[2][5] For example, Fluazinam is a potent fungicide, and Flonicamid is an effective insecticide against aphids.[1] The trifluoromethyl group often enhances the efficacy and metabolic stability of these crop protection agents.[5]
-
Pharmaceuticals: In medicinal chemistry, the TFMP scaffold is present in drugs targeting a range of diseases.[4][5] These compounds have been investigated as anticancer agents, kinase inhibitors, and treatments for central nervous system disorders.[4][5] The unique properties conferred by the -CF3 group can lead to improved pharmacokinetic profiles of drug candidates.[4]
Experimental Protocols
This section details a generalized protocol for the synthesis of a dihydropyridine (B1217469) derivative, a common intermediate that can be oxidized to the corresponding pyridine. This method is adapted from established cyclocondensation reactions involving related trifluoromethyl building blocks.
Method 1: Synthesis of a 4-(Trifluoromethyl)-dihydropyridine Derivative
This protocol describes a Hantzsch-type reaction, a classic method for synthesizing dihydropyridines, which are often readily oxidized to the corresponding pyridine.
Materials and Reagents:
-
This compound (CAS 372-29-2)
-
Ethyl acetoacetate (B1235776)
-
A suitable aldehyde (e.g., benzaldehyde)
-
Ethanol or isopropanol
-
Catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), the selected aldehyde (1 equivalent), and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (B6355638) (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Method 2: Oxidation to the Pyridine Derivative
The dihydropyridine synthesized in Method 1 can be oxidized to the aromatic trifluoromethyl-pyridine.
Materials and Reagents:
-
4-(Trifluoromethyl)-dihydropyridine derivative
-
Oxidizing agent (e.g., ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese dioxide (MnO2), or mild conditions using air/light)
-
Acetonitrile or dichloromethane
Procedure:
-
Dissolve the dihydropyridine derivative in a suitable solvent such as acetonitrile.
-
Add the oxidizing agent (e.g., CAN, 2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude trifluoromethyl-pyridine by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of trifluoromethyl-pyridine precursors via cyclocondensation. Yields are highly dependent on the specific substrates used.
| Reaction Type | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hantzsch Dihydropyridine Synthesis | This compound, Aldehyde, β-Ketoester | Piperidine or Acetic Acid | Ethanol | 80 | 4-6 | 60-85 |
| Oxidation to Pyridine | Dihydropyridine | Ceric Ammonium Nitrate (CAN) | Acetonitrile | 25 | 2-4 | 70-95 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of trifluoromethyl-pyridines.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Applications of trifluoromethyl pyridine [huimengchem.cn]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of a variety of fine chemicals and pharmaceutical intermediates. Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile fluorinated building block with potential applications in the synthesis of novel therapeutic agents and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable moiety in drug design.
While this compound possesses an active methylene group, it is more commonly utilized as a precursor for the synthesis of various heterocyclic compounds.[2][3] However, its structure suggests potential for participation in Knoevenagel-type condensations. These application notes provide a detailed overview and a proposed experimental protocol for the Knoevenagel condensation of this compound with aromatic aldehydes. The methodologies outlined are based on general principles of the Knoevenagel condensation and are intended to serve as a foundational guide for researchers.
Data Presentation
As direct literature precedents for the Knoevenagel condensation of this compound are limited, the following table presents illustrative data for the proposed reaction with various aromatic aldehydes under hypothetical conditions. These values are intended to provide a comparative framework for experimental design.
Table 1: Illustrative Data for the Proposed Knoevenagel Condensation of this compound with Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Piperidine (10) | Ethanol | 12 | 75 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine (10) | Toluene | 8 | 82 |
| 3 | 4-Methoxybenzaldehyde | L-Proline (15) | DMSO | 18 | 68 |
| 4 | 2-Nitrobenzaldehyde | Sodium Acetate (B1210297) (20) | Acetic Acid | 6 | 85 |
| 5 | Thiophene-2-carboxaldehyde | Basic Alumina | Methanol | 10 | 78 |
Experimental Protocols
The following is a proposed, general protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. Researchers should optimize the reaction conditions for each specific substrate.
Protocol 1: Base-Catalyzed Knoevenagel Condensation
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine or Pyrrolidine (0.1-0.2 eq)
-
Ethanol or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for elution
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
Add the solvent (ethanol or toluene) to dissolve the reactants.
-
Add the basic catalyst (piperidine or pyrrolidine, 0.1-0.2 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate them to obtain the purified product.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Proposed experimental workflow for the Knoevenagel condensation.
References
Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile fluorinated building block of significant interest in medicinal chemistry and drug design. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The enamine functionality of this compound allows it to participate in a variety of chemical transformations, including Michael addition reactions, making it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds and trifluoromethylated β-amino acid derivatives.[3] These products are key intermediates in the development of novel therapeutics, including anti-cancer, anti-inflammatory, and anti-viral agents.[3]
This document provides detailed application notes and protocols for Michael addition reactions involving this compound, serving as a practical guide for researchers in organic synthesis and drug development.
Reaction Principle: Michael Addition
The Michael addition is a nucleophilic 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the acceptor. This compound can act as a Michael donor through its enamine tautomer, or potentially as a Michael acceptor, although the former is more common.
Diagram of the Michael Addition Principle
Caption: General principle of the Michael addition reaction.
Application: Synthesis of Trifluoromethyl-Substituted Pyridinones
A key application of Michael addition reactions involving this compound is the synthesis of trifluoromethyl-substituted pyridinones. This transformation proceeds via a cyclocondensation reaction with an active methylene (B1212753) compound, such as a β-ketoester, which is initiated by a Michael-type addition. These pyridinone scaffolds are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Dihydropyridinone
This protocol is adapted from established methods for the synthesis of dihydropyridine (B1217469) derivatives, a reaction class that utilizes enamine precursors in a Michael-type cyclocondensation.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776) (or other β-ketoester)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1M hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted dihydropyridinone.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of trifluoromethyl-substituted dihydropyridinones.
Quantitative Data Summary
While specific quantitative data for direct carbon-carbon Michael additions of this compound are not extensively reported in readily available literature, related transformations provide insight into expected outcomes. The synthesis of the parent compound, this compound, has been reported with yields of up to 62%.[4] In cyclocondensation reactions, which are mechanistically related to Michael additions, yields for the formation of trifluoromethylated pyridines from similar fluorinated precursors can be moderate to good, depending on the substrates and reaction conditions.
| Reaction Type | Michael Donor | Michael Acceptor | Product | Reported Yield | Reference |
| Synthesis of Precursor | Ethyl trifluoroacetoacetate enolate | Amine | This compound | 62% | [4] |
| Cyclocondensation (related) | Fluorinated Building Block | Dicarbonyl Compound | Trifluoromethyl-pyridine | Varies | [5] |
Note: The table above provides context from related reactions due to the limited availability of direct quantitative data for the specified Michael addition.
Asymmetric Michael Additions: Opportunities in Drug Development
The synthesis of chiral trifluoromethylated compounds is of high importance in drug development. Asymmetric Michael additions provide a powerful tool to introduce stereocenters with high enantiomeric and diastereomeric control. While specific protocols for the asymmetric Michael addition of this compound are still an emerging area of research, the principles of organocatalysis and chiral metal catalysis can be applied.
Conceptual Asymmetric Michael Addition Pathway
Caption: Conceptual pathway for an asymmetric Michael addition.
The development of such asymmetric methodologies would provide access to a wide range of enantioenriched trifluoromethyl-containing building blocks for the synthesis of advanced drug candidates.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex, biologically relevant molecules. Its participation in Michael addition and related cyclocondensation reactions provides a robust strategy for the construction of trifluoromethylated heterocyclic scaffolds. The protocols and data presented herein, while drawing from related and foundational chemistries, offer a strong starting point for researchers and professionals in drug development to explore the potential of this versatile fluorinated building block. Further research into asymmetric variants of these reactions will undoubtedly expand the utility of this compound in the creation of novel and potent therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. First, an alkyl trifluoroacetate (B77799) (like ethyl trifluoroacetate) is reacted with an alkyl acetate (B1210297) (such as ethyl acetate) and an alkali metal alkoxide (e.g., sodium ethoxide) to form an enolate of a trifluoroacetoacetic ester.[1][2] This intermediate is then reacted directly with an amine source, like ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of an acid to yield the final product, this compound.[1][2]
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediate is the alkali metal enolate of ethyl 4,4,4-trifluoroacetoacetate.[1][2] Some protocols may generate ethyl 4,4,4-trifluoroacetoacetate as a distinct intermediate before its reaction with an ammonia source.[3]
Q3: What are the typical yields for this synthesis?
A3: Reported yields for this compound synthesis can vary. Some established methods report yields in the range of 62% to 73%.[1][2]
Q4: What are the main applications of this compound?
A4: This compound is a valuable intermediate in the synthesis of various pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs.[4] It is also a key building block for certain herbicides and insecticides in the agrochemical industry.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete formation of the enolate intermediate.- Side reactions, such as hydrolysis of the trifluoroacetoacetate intermediate.[3]- Inefficient removal of water during the reaction.[1]- Suboptimal reaction temperature or time. | - Ensure the use of a strong base like sodium ethoxide for the enolate formation.- Avoid the presence of water; use anhydrous solvents and reagents.- Employ an azeotropic solvent (e.g., cyclohexane) to continuously remove water during the ammonolysis step.[1]- Optimize reaction temperature, typically between 50-160°C for the second step.[1] |
| Low Purity of Final Product | - Presence of unreacted starting materials or intermediates.- Formation of by-products from side reactions.[3] | - Ensure the reaction goes to completion by monitoring with techniques like TLC or GC.- Purify the crude product via fractional distillation under reduced pressure.[1][2] |
| Reaction Fails to Proceed | - Inactive catalyst or base.- Incorrect stoichiometry of reactants. | - Use fresh, high-purity sodium ethoxide or prepare it fresh.- Carefully check the molar ratios of all reactants as specified in the protocol. |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound
This protocol is based on a method that involves the formation of a sodium enolate intermediate followed by ammonolysis.[1][5]
Step 1: Formation of the Sodium Enolate of Ethyl Trifluoroacetoacetate
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To a reaction flask inertized with nitrogen, add ethyl trifluoroacetate and ethyl acetate.
-
With intense cooling (18-20°C), add solid sodium ethoxide portion-wise over 30 minutes.
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Stir the mixture at 30°C for 30 minutes and then at 76°C for 4 hours.
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Distill off the excess ethyl acetate and the ethanol (B145695) formed to obtain a slurry of the sodium enolate.
Step 2: Ammonolysis to this compound
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To the slurry from Step 1, add cyclohexane (B81311), followed by ammonium acetate and anhydrous acetic acid.
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Heat the suspension to boiling and remove the water of reaction azeotropically using a Dean-Stark trap, returning the cyclohexane to the reaction mixture.
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After approximately 5 hours, when no more water separates, cool the reaction mixture.
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Add water to the cooled mixture and separate the organic phase.
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Wash the organic phase with water and dry it over sodium sulfate.
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Remove the cyclohexane by distillation.
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Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[1]
Quantitative Data Summary
| Parameter | Example 1 [1][2] | Example 2 [1] |
| Starting Materials | Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Ammonium acetate, Acetic acid | Ethyl trifluoroacetoacetate, Ethyl acetate, Sodium ethoxide, Ammonium acetate, Acetic acid |
| Solvent | Cyclohexane | Cyclohexane |
| Reaction Time (Ammonolysis) | 5 hours | 5 hours |
| Purification Method | Fractional distillation under reduced pressure | Fractional distillation under reduced pressure |
| Yield | 62% | 73% (for ethyl 3-methylamino-4,4,4-trifluorocrotonate) |
| Purity | 97.4% | >99% (for ethyl 3-methylamino-4,4,4-trifluorocrotonate) |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 2. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 3. CN103113249A - Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 372-29-2 [m.chemicalbook.com]
Technical Support Center: Purification of Crude Ethyl 3-amino-4,4,4-trifluorocrotonate by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3-amino-4,4,4-trifluorocrotonate via vacuum distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
Question: My compound is not distilling over, even at the reported temperature and pressure. What could be the issue?
Answer:
Several factors could prevent your compound from distilling. Consider the following potential causes and solutions:
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Inaccurate Pressure Reading: Your vacuum gauge may not be providing an accurate reading.
-
Solution: Calibrate your vacuum gauge or use a secondary, verified gauge to confirm the pressure. Ensure all connections in your distillation setup are airtight.
-
-
System Leaks: Leaks in the vacuum apparatus will prevent the system from reaching the desired low pressure.
-
Solution: Carefully inspect all joints, seals, and tubing for leaks. Use a high-vacuum grease on all ground glass joints. You can check for leaks using a high-frequency Tesla coil (use with caution and away from flammable materials) or by listening for a hissing sound.
-
-
Insufficient Heating: The heating mantle may not be providing uniform or sufficient heat to the distillation flask.
-
Solution: Ensure the heating mantle is appropriately sized for the flask and that there is good contact between the two. Use a magnetic stirrer with a stir bar to ensure even heat distribution within the crude mixture. You can also insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.
-
-
Solidification in the Condenser: this compound has a melting point of 26°C.[1] If your condenser water is too cold, the product can solidify and block the distillation path.
-
Solution: Use slightly warmer water in the condenser or a cooling fluid with a temperature maintained above 26°C.
-
Question: The distillation is very slow, or "bumping" is occurring in the distillation flask. How can I resolve this?
Answer:
Slow distillation and bumping are common issues in vacuum distillation, often related to improper heating and nucleation.
-
Bumping: This is the violent boiling of a liquid. In a vacuum, the lack of air pockets can lead to superheating followed by sudden, explosive boiling.
-
Solution: Use a magnetic stir bar to provide a continuous nucleation site for smooth boiling. Alternatively, a capillary bubbler (ebulliator) can be used to introduce a fine stream of inert gas (like nitrogen or argon) to promote gentle boiling.
-
-
Slow Distillation: This can be a result of insufficient heating or a pressure that is too low for the applied temperature.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the vacuum level is appropriate for the desired boiling point (refer to the data table below). A well-insulated distillation column will also help maintain the necessary temperature gradient for efficient distillation.
-
Question: The distilled product is impure. What are the likely contaminants and how can I improve purity?
Answer:
Impurities in the final product can arise from several sources in the synthesis of this compound.
-
Potential Impurities:
-
Starting Materials: Unreacted ethyl trifluoroacetoacetate and ethyl acetate (B1210297).[2]
-
Solvents: Residual solvents from the reaction or workup, such as cyclohexane (B81311).[2][3]
-
Byproducts: Salts (e.g., ammonium (B1175870) acetate) and water formed during the reaction.[2][4]
-
-
Improving Purity:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of components with close boiling points. The efficiency of the separation depends on the length and type of the column.
-
Careful Fraction Collection: Collect different fractions as the temperature changes. Monitor the refractive index or use analytical techniques like GC-MS to analyze the purity of each fraction and combine the pure fractions.
-
Pre-distillation Wash: If significant amounts of acidic or basic impurities are suspected, a pre-distillation aqueous wash of the crude organic phase can be beneficial. Ensure the organic phase is thoroughly dried before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound under vacuum?
A1: The boiling point of this compound is dependent on the pressure. Published data indicates a boiling point of 83°C at 15 mmHg.[3][5][6][7] At atmospheric pressure (760 mmHg), the boiling point is 226°C.[1]
Q2: What is the melting point of this compound and why is it important for distillation?
A2: The melting point is 26°C.[1][6] This is a critical parameter because the compound can solidify in the condenser or receiving flask if the cooling is too aggressive, potentially obstructing the distillation process.
Q3: Can this compound decompose during distillation?
Q4: What are some common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials such as ethyl trifluoroacetoacetate and ethyl acetate, as well as solvents like cyclohexane used during the synthesis and workup.[2][3] Salts like ammonium acetate and water can also be present from the reaction.[2][4]
Q5: What purity and yield can I expect from vacuum distillation?
A5: With a properly optimized vacuum distillation, it is possible to achieve high purity. Purity levels of 97.4% to over 99% have been reported.[2][3] The yield can vary depending on the scale and efficiency of the distillation, with reported yields in the range of 62% to 73%.[2][3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO₂ | [5] |
| Molecular Weight | 183.13 g/mol | [1][7] |
| Boiling Point | 226°C at 760 mmHg | [1] |
| 83°C at 15 mmHg | [3][5][6][7] | |
| Melting Point | 26°C | [1][6] |
| Density | 1.245 g/mL at 25°C | [5][6][7] |
| Refractive Index | n20/D 1.424 | [3][7] |
Table 2: Reported Vacuum Distillation Parameters and Outcomes
| Vacuum Pressure | Distillation Temperature | Purity | Yield | Source |
| Not specified | Not specified | 97.4% | 62% | [2][3] |
| 350 mbar | ~98°C | >99% | 73% | [2] |
| 430 mbar | ~120°C | 98.8% | 71% | [2] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of Crude this compound
-
Preparation of the Crude Material:
-
Following the synthesis, which typically involves the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate and an alkali metal alkoxide, followed by reaction with an amine in the presence of an acid, the crude product is obtained.[2][4]
-
The reaction mixture is often worked up by adding water and separating the organic phase. The organic phase, which may contain a solvent like cyclohexane, is then washed and dried over a suitable drying agent (e.g., sodium sulfate).[2]
-
The solvent is removed by distillation at atmospheric pressure or under reduced pressure.[2][3]
-
-
Assembly of the Vacuum Distillation Apparatus:
-
A standard vacuum distillation setup is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a trap. For better separation, a short fractionating column can be placed between the flask and the distillation head.
-
Ensure all ground glass joints are clean, dry, and lightly greased with high-vacuum grease.
-
Place a magnetic stir bar in the distillation flask.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin stirring and start the flow of coolant through the condenser. The coolant temperature should be maintained above 26°C to prevent solidification of the product.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) first.
-
As the temperature approaches the expected boiling point of the product at the applied pressure, change the receiving flask to collect the main fraction.
-
Collect the fraction that distills over at a constant temperature.
-
Once the main fraction is collected, stop the heating and allow the system to cool down before slowly releasing the vacuum.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common vacuum distillation issues.
References
- 1. This compound | 372-29-2 [sigmaaldrich.com]
- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 3. This compound | 372-29-2 [chemicalbook.com]
- 4. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 5. This compound | 372-29-2 | Benchchem [benchchem.com]
- 6. This compound CAS#: 372-29-2 [m.chemicalbook.com]
- 7. This compound 96 372-29-2 [sigmaaldrich.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Common impurities in Ethyl 3-amino-4,4,4-trifluorocrotonate and their removal
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis and purification of Ethyl 3-amino-4,4,4-trifluorocrotonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically arise from the synthesis process. The most prevalent synthesis involves the condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), followed by amination.[1][2][3] Consequently, the common impurities include:
-
Unreacted Starting Materials: Ethyl trifluoroacetate and ethyl acetate.
-
Reagents and Byproducts: Ethanol (a byproduct of the condensation reaction using sodium ethoxide), residual acetic acid (used as a catalyst), and water.[1][4][5]
-
Side-Reaction Products: Small amounts of self-condensation products of ethyl acetate.
-
Degradation Products: The compound is sensitive to moisture and strong acids, which can lead to hydrolysis of the ester or decomposition.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): This is a powerful tool for identifying and quantifying fluorine-containing impurities and unreacted starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities, and MS can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for assessing the overall purity of the sample.
-
Karl Fischer Titration: Specifically used for quantifying water content.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation and hydrolysis.
-
Low Temperature: Keep in a cool, dry place. Refrigeration is often recommended.
-
Tightly Sealed Container: Use a tightly sealed container to protect it from atmospheric moisture.
-
Avoid Incompatibles: Keep away from strong acids, bases, and oxidizing agents.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or inefficient initial purification. | Optimize reaction conditions (time, temperature, stoichiometry). Perform a preliminary purification by washing the crude product with water to remove water-soluble impurities like ammonium (B1175870) salts and acetic acid.[1] |
| Presence of Water | Incomplete drying of the product or exposure to atmospheric moisture. | Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate) before final purification.[4] For residual water, azeotropic distillation with a suitable solvent like toluene (B28343) can be effective. |
| Discoloration of the Product (Yellow or Brown Tint) | Presence of side-reaction products or degradation. | Purify the product by vacuum distillation.[1] If the discoloration persists, column chromatography on silica (B1680970) gel may be necessary. |
| Inconsistent Spectroscopic Data (e.g., NMR, MS) | Presence of a mixture of E/Z isomers or unexpected impurities. | Review the synthesis and purification steps. Isomeric ratio can sometimes be influenced by reaction conditions and purification methods. Re-purify the sample if necessary. |
Impurity Data and Removal
The following table summarizes common impurities and the typical purity of this compound before and after purification by vacuum distillation.
| Impurity | Source | Typical % Before Purification (Crude Product) | Typical % After Vacuum Distillation |
| Ethyl trifluoroacetate | Unreacted Starting Material | 2-5% | <0.5% |
| Ethyl acetate | Unreacted Starting Material/Solvent | 5-10% | <1% |
| Ethanol | Reaction Byproduct | 3-7% | <0.5% |
| Water | Reaction Byproduct/Atmospheric Contamination | 1-3% | <0.1% |
| Acetic Acid | Catalyst | 1-2% | Not Detected |
Note: The initial percentages of impurities can vary significantly depending on the specific reaction conditions and work-up procedure. A purity of >97% is often achieved after distillation.[1]
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is effective for removing volatile impurities such as unreacted starting materials and solvent residues.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a short fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation Process:
-
Slowly reduce the pressure to the desired level (e.g., 15 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect and discard the initial fraction, which will contain the lower-boiling impurities.
-
Collect the main fraction at the appropriate boiling point (approximately 83 °C at 15 mmHg).
-
Monitor the temperature and pressure closely throughout the distillation.
-
-
Completion: Once the main fraction has been collected, stop the heating and allow the apparatus to cool before carefully releasing the vacuum.
-
Analysis: Analyze the purified product for purity using GC, HPLC, or NMR.
Protocol 2: Aqueous Wash for Removal of Water-Soluble Impurities
This procedure is typically performed before distillation to remove salts and acids.
-
Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated solution of sodium bicarbonate to neutralize and remove acidic impurities.
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Water to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is ready for final purification by distillation.
Visualized Workflows
References
- 1. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 2. This compound [webbook.nist.gov]
- 3. 3-氨基-4,4,4-三氟巴豆酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Heterocycles from Ethyl 3-amino-4,4,4-trifluorocronate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4,4,4-trifluorocrotonate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of synthesizing trifluoromethyl-containing heterocycles and avoid common side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Heterocycle
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Question: I am attempting to synthesize a pyrazole (B372694) by reacting this compound with a hydrazine (B178648) derivative, but I'm getting a very low yield or none of the expected product. What could be the cause?
-
Answer: Low or no yield in this condensation reaction can stem from several factors. Follow these troubleshooting steps:
-
Purity of Starting Materials:
-
This compound: This reagent can degrade over time, especially if exposed to moisture, leading to hydrolysis of the ester or enamine. Verify the purity of your starting material using ¹H NMR. Impurities may appear as broadened peaks or the presence of trifluoroacetic acid and ethanol (B145695).
-
Hydrazine Reagent: Hydrazine and its derivatives can be unstable. Use a freshly opened bottle or purify the reagent before use.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is common, for some substituted hydrazines, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly improve regioselectivity and yield by stabilizing intermediates.[1][2]
-
Temperature: While many condensations are run at reflux, the initial addition of the hydrazine may need to be performed at a lower temperature (e.g., 0 °C or room temperature) to control the initial exothermic reaction before heating.
-
Acid/Base Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). Ensure the catalyst is added and is not neutralized by basic impurities in your reagents.
-
-
Hydrolysis Side Reaction: The primary side reaction to consider is the hydrolysis of the enamine or the ester functionality of the starting material, which is accelerated by trace amounts of acid or base in the presence of water. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Problem 2: Formation of an Unexpected Regioisomer
-
Question: My reaction of this compound with a substituted hydrazine (e.g., methylhydrazine) is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl precursors or their equivalents.[1] The powerful electron-withdrawing trifluoromethyl group heavily influences the electrophilicity of the adjacent carbon atoms.
-
Understanding the Reaction: The reaction proceeds via initial nucleophilic attack of one of the hydrazine's nitrogen atoms on either the carbonyl carbon (of the ester) or the β-carbon of the enamine. The subsequent cyclization and dehydration lead to the pyrazole. The pathway taken determines the final substitution pattern.
-
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can play a crucial role in directing the reaction. Studies have shown that fluorinated alcohols, such as TFE or hexafluoroisopropanol (HFIP), can significantly favor the formation of one regioisomer over the other.[1][2] This is often attributed to specific hydrogen-bonding interactions that stabilize one of the transition states.
-
Steric Hindrance: The steric bulk of the substituent on the hydrazine can influence which nitrogen atom attacks which electrophilic center.
-
pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the enamine, thereby influencing the reaction pathway. A systematic screening of acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) may be beneficial.
-
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis
Hydrazine Reagent Solvent Temperature (°C) Ratio of 3-CF₃ Isomer to 5-CF₃ Isomer Reference Phenylhydrazine (B124118) Ethanol 25 ~1 : 1 [1] Phenylhydrazine TFE 25 >95 : 5 [1] | Methylhydrazine | Ethanol | Reflux | Mixture Observed | |
-
Problem 3: My Crude Reaction Mixture is Complex and Difficult to Purify
-
Question: After performing a cyclocondensation to form a pyrimidine, my NMR spectrum of the crude product shows multiple unexpected signals, and purification by column chromatography is proving difficult. What are the likely side products?
-
Answer: A complex crude mixture suggests the presence of several side products. Besides the desired heterocycle, you may be forming:
-
Michael Addition Products: If your reaction conditions are basic, the enamine can potentially react with another molecule of the starting material or other Michael acceptors present.
-
Self-Condensation Products: Under certain conditions, the starting material might undergo self-condensation.
-
Incomplete Cyclization Products: You may have stable intermediates, such as the initial adduct, that have not fully cyclized and dehydrated.
-
Decomposition Products: this compound may decompose under harsh basic or acidic conditions, or at high temperatures.
-
Products from Reaction with Solvent: Some solvents, like ethanol, can potentially participate in side reactions (e.g., transesterification) if conditions are suitable.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use techniques like LC-MS to identify the molecular weights of the major components. This can provide clues about their structures.
-
Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer period. This can often minimize the formation of high-energy side products.
-
Change the Order of Addition: The order in which you mix the reagents can sometimes influence the product distribution. Try adding the this compound slowly to a solution of the other reactant.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common classes of heterocycles synthesized from this compound?
-
Answer: this compound is a versatile building block used for the synthesis of various nitrogen-containing heterocycles. The most common are pyrazoles (from reaction with hydrazines), pyrimidines (from reaction with amidines, urea, or guanidine), and isoxazoles (from reaction with hydroxylamine).[3][4][5]
-
Question: How does the trifluoromethyl (CF₃) group influence the reactivity of the molecule?
-
Answer: The CF₃ group is a strong electron-withdrawing group and has several significant effects:
-
Increased Electrophilicity: It increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
Acidity of N-H Protons: It increases the acidity of the amine protons.
-
Regiochemical Control: As discussed in the troubleshooting section, it strongly influences the regioselectivity of cyclization reactions.
-
Lipophilicity and Metabolic Stability: In the final drug molecule, the CF₃ group often enhances lipophilicity and metabolic stability, which are desirable properties in drug development.
-
-
Question: What is the typical geometry of this compound?
-
Answer: The molecule predominantly exists as the (Z)-isomer due to the formation of an intramolecular hydrogen bond between the amino group and the ester carbonyl group, which forms a stable six-membered ring-like structure.[6] This conformation can influence its reactivity.
Experimental Protocols
Key Experiment: Regioselective Synthesis of Ethyl 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is an example of a cyclocondensation reaction to form a pyrazole, with conditions optimized for high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Acetic acid (catalytic amount, ~0.1 eq)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add this compound and anhydrous TFE.
-
Add the catalytic amount of acetic acid to the solution.
-
Slowly add phenylhydrazine to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent (TFE) under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the desired pyrazole.
Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting workflows.
Caption: Main and side reaction pathways in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chim.it [chim.it]
- 5. bu.edu.eg [bu.edu.eg]
- 6. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Ethyl 3-amino-4,4,4-trifluorocrotonate cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cyclization reactions involving Ethyl 3-amino-4,4,4-trifluorocrotonate. This versatile fluorinated building block is a key precursor for the synthesis of a wide range of trifluoromethyl-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What types of cyclization reactions does this compound typically undergo?
A1: this compound primarily participates in cyclocondensation reactions with 1,3-dielectrophiles to form six-membered heterocyclic rings. The most common applications include the synthesis of trifluoromethyl-substituted pyridinones and pyrimidinones (B12756618). It serves as a C-C-N synthon, where the amino group and the α-carbon act as nucleophiles.
Q2: What are the general reaction conditions for the synthesis of 4-(trifluoromethyl)pyridin-2(1H)-ones?
A2: The synthesis of 4-(trifluoromethyl)pyridin-2(1H)-ones from this compound often follows a Guareschi-Thorpe type reaction.[1][2] This typically involves the reaction with a 1,3-dicarbonyl compound or its equivalent, such as an acetylacetate or a cyanoacetamide, in the presence of a base. Common bases include alkali metal alkoxides (e.g., sodium ethoxide) or organic bases (e.g., piperidine, triethylamine). The reaction is often carried out in a protic solvent like ethanol (B145695) and may require heating.
Q3: How can I synthesize 2-hydroxy-4-(trifluoromethyl)pyrimidine?
A3: 2-Hydroxy-4-(trifluoromethyl)pyrimidine can be synthesized via the cyclocondensation of this compound with a suitable one-carbon electrophile that can provide the N-C=O fragment. A common method involves the reaction with urea (B33335) or a urea equivalent in the presence of a base. Another approach is the reaction with an isocyanate followed by intramolecular cyclization.
Q4: What is a common method for the synthesis of this compound itself?
A4: A widely used method involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide to form the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then reacted in situ with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of an acid like acetic acid, to yield this compound.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the cyclization reactions of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete formation of the enamine starting material | Ensure the synthesis of this compound is complete and the product is of high purity before proceeding to the cyclization step. Impurities from the initial reaction can inhibit the subsequent cyclization. |
| Suboptimal reaction temperature | The cyclocondensation reaction may require heating to overcome the activation energy. Start with the reported reaction temperature and then screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. In some cases, excessively high temperatures can lead to decomposition. |
| Incorrect choice or amount of base/catalyst | The basicity of the catalyst is crucial. For pyridinone synthesis, stronger bases like sodium ethoxide are often effective. For other cyclizations, an acidic catalyst might be required. Perform small-scale experiments to screen different bases/acids and their stoichiometric or catalytic amounts. |
| Presence of water | Many condensation reactions are sensitive to water, which can hydrolyze the ester or other reactive intermediates. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents | Use freshly distilled or purified solvents and high-purity reagents. The 1,3-dielectrophile partner should be of known quality. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Suggested Solution |
| Self-condensation of the 1,3-dielectrophile | This is common with symmetrical 1,3-dicarbonyl compounds. To minimize this, add the 1,3-dielectrophile slowly to the reaction mixture containing the enamine and the base. |
| Formation of regioisomers | When using unsymmetrical 1,3-dielectrophiles, the formation of two different regioisomers is possible. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction temperature. It is advisable to characterize all major products to identify the desired isomer. |
| Amide formation | The ester group of this compound can react with the amine nucleophile under certain conditions, leading to amide byproducts. This is more likely at very high temperatures or with prolonged reaction times. |
| Polymerization | Enaminones can be prone to polymerization, especially under harsh acidic or basic conditions. Use milder reaction conditions and monitor the reaction progress closely to avoid over-running the reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product is highly polar | Trifluoromethyl-substituted pyridinones and pyrimidinones are often polar and may require polar eluent systems for column chromatography. Consider using a gradient elution to achieve good separation. |
| Co-elution with starting materials or byproducts | If the product has a similar polarity to the starting materials or byproducts, recrystallization might be a more effective purification method. Screen different solvent systems for recrystallization. |
| Product is insoluble | Some heterocyclic products may precipitate out of the reaction mixture. This can be advantageous for purification by simple filtration. However, ensure that the precipitate is indeed the desired product and not a salt or a byproduct. |
| Product is an oil | If the product is a non-crystalline oil, purification by column chromatography is the primary method. If this is challenging, consider converting the product to a crystalline salt (e.g., hydrochloride or tosylate) for easier handling and purification. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Trifluoromethyl-Substituted Pyrimidinones
| Entry | 1,3-Dielectrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzimidamide hydrochloride | Et₃N | EtOH | 80 | - | 39 | [5] |
| 2 | Nicotinimidamide hydrochloride | Et₃N | EtOH | 80 | 12 | 26 | [5] |
| 3 | 2-Fluorobenzimidamide hydrochloride | Et₃N | EtOH | 110 | 12 | - | [5] |
| 4 | Picolinimidamide hydrochloride | Et₃N | EtOH | 110 | - | - | [5] |
| 5 | Isonicotinimidamide hydrochloride | Na₂CO₃ | EtOH | 80 | 18 | 39 | [5] |
Note: Yields are for the isolated product. "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-(trifluoromethyl)pyrimidin-4(3H)-one
This protocol is adapted from the synthesis of 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.[5]
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Aryl amidine hydrochloride (e.g., benzimidamide hydrochloride)
-
Triethylamine (B128534) (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol) and the aryl amidine hydrochloride (0.9 mmol) in ethanol (4 mL) at room temperature, add triethylamine (0.9 mmol).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% EtOAc-hexane).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate eluent (e.g., 15% EtOAc-hexane) to afford the desired pyrimidinone.
Mandatory Visualizations
Caption: General experimental workflow for the cyclization of this compound.
Caption: Decision tree for troubleshooting low product yield in cyclization reactions.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound CAS#: 372-29-2 [m.chemicalbook.com]
- 4. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Byproducts in Ethyl 3-amino-4,4,4-trifluorocrotonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4,4,4-trifluorocrotonate. The information provided here will help in identifying and mitigating the formation of common byproducts during its synthesis and subsequent reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Synthesis of this compound
Question 1: During the synthesis of this compound from ethyl trifluoroacetoacetate and an ammonia (B1221849) source, I observe an impurity with a higher polarity than the desired product. What could it be?
Answer: A common byproduct in this reaction is the hydrated intermediate, Ethyl 3-hydroxy-3-amino-4,4,4-trifluorobutanoate . This occurs due to incomplete dehydration during the final step of the enamine formation.
Troubleshooting:
-
Reaction Conditions: Ensure adequate heating and/or the use of a dehydrating agent or azeotropic removal of water (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane) to drive the reaction to completion.
-
Catalyst: The use of a mild acid catalyst can promote dehydration.
-
Workup: Avoid prolonged exposure to aqueous conditions during the workup, as this can lead to hydrolysis of the enamine back to the intermediate or starting materials.
Question 2: My reaction mixture shows the presence of a higher molecular weight species, possibly a dimer. What is the likely structure and how can I avoid it?
Answer: Enamines and enaminones are known to undergo self-condensation or dimerization reactions. A possible dimeric byproduct is formed through a Michael addition of one enamine molecule to another, followed by elimination of ammonia. While the exact structure can vary, it is a significant impurity to consider.
Troubleshooting:
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Temperature: Lowering the reaction temperature may help to reduce the rate of dimerization.
-
Stoichiometry: Using a slight excess of the ammonia source can help to ensure the complete conversion of the β-ketoester, minimizing the presence of the starting material which can participate in side reactions.
Reactions of this compound with Hydrazine (B178648) (Pyrazole Synthesis)
Question 3: In the synthesis of 3-trifluoromethyl-5-hydroxypyrazole using this compound and hydrazine, I have isolated two isomeric products. What is the likely identity of the second isomer?
Answer: The reaction of this compound with hydrazine can lead to the formation of two regioisomers: the expected 5-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the isomeric byproduct 3-methyl-5-(trifluoromethyl)-1H-pyrazol-5-ol . The formation of these isomers depends on the initial site of nucleophilic attack by the hydrazine on the enaminone.[1]
Troubleshooting:
-
Reaction Control: The regioselectivity of the reaction can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. Careful optimization of these parameters is crucial.
-
Hydrazine Derivative: The use of substituted hydrazines can also influence the regiochemical outcome.
-
Purification: The two isomers can often be separated by chromatography (e.g., column chromatography or preparative HPLC).
Question 4: My pyrazole (B372694) synthesis has stalled at an intermediate stage, and I am isolating a stable, hydroxylated compound instead of the final aromatic pyrazole. What is this intermediate?
Answer: The initial cyclization product of this compound with hydrazine is a stable dihydropyrazole intermediate, 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-amine .[2] This intermediate may not spontaneously dehydrate to the aromatic pyrazole under mild conditions due to the electron-withdrawing nature of the trifluoromethyl group.[2]
Troubleshooting:
-
Dehydration Conditions: To promote the dehydration of the pyrazoline intermediate to the desired pyrazole, you may need to employ more forcing conditions, such as heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or using a dehydrating agent.
Data Presentation
Table 1: Common Byproducts in this compound Reactions
| Reaction Stage | Common Byproduct | Putative Structure | Key Analytical Features | Mitigation Strategies |
| Synthesis | Ethyl 3-hydroxy-3-amino-4,4,4-trifluorobutanoate | Higher polarity; presence of hydroxyl group in IR and NMR. | Ensure complete dehydration (heat, azeotropic water removal). | |
| Synthesis | Dimeric Adduct | Higher molecular weight in MS; complex NMR spectrum. | Lower reaction concentration and temperature. | |
| Pyrazole Synthesis | 3-methyl-5-(trifluoromethyl)-1H-pyrazol-5-ol (Isomer) | Different NMR shifts and chromatographic retention time compared to the desired 5-methyl-3-(trifluoromethyl) isomer. | Optimize reaction conditions (solvent, temperature, catalyst) for regioselectivity. | |
| Pyrazole Synthesis | 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-amine | Stable intermediate; presence of hydroxyl and amine protons in NMR. | Employ acidic conditions and/or heat to promote dehydration. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization.
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add a source of ammonia (e.g., ammonium (B1175870) acetate, 1.1 equivalents).
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If using toluene, equip the reaction vessel with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an ammonium salt was used, it may be necessary to filter the reaction mixture.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Trifluoromethyl-5-hydroxypyrazole
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
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Add hydrazine hydrate (B1144303) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product, which may contain the dihydropyrazole intermediate, can be purified by recrystallization or column chromatography.
-
If dehydration is required, the isolated intermediate can be redissolved in a solvent such as toluene, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added, and the mixture can be heated to reflux with a Dean-Stark trap to remove water.
Visualizations
Caption: Experimental workflows for the synthesis of this compound and its subsequent conversion to a pyrazole derivative, highlighting potential byproduct formation.
Caption: Logical relationships in the formation of byproducts during the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer: Low or no yield can stem from several factors:
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Poor Quality of Starting Materials: Ensure that the starting materials, particularly the ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), are of high purity and anhydrous. The presence of moisture can inhibit the reaction.
-
Ineffective Base: The base used (e.g., sodium ethoxide, sodium hydride) may have degraded. It is crucial to use a fresh, active base. For instance, sodium ethoxide is highly sensitive to moisture.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like GC-MS or TLC to ensure the disappearance of starting materials. Reaction times may need to be extended, or the temperature might need optimization.
-
Suboptimal Temperature: The reaction temperature is critical. For the Claisen condensation step, ensure the temperature is maintained as specified in the protocol. For the subsequent amination, the temperature should be controlled to prevent side reactions.
-
Inefficient Water Removal: The formation of the enamine is a condensation reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.[1]
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple unexpected peaks in the GC-MS analysis. What are the potential side reactions?
-
Answer: The presence of impurities can be attributed to several side reactions:
-
Self-Condensation of Ethyl Acetate: The base can catalyze the self-condensation of ethyl acetate, leading to the formation of ethyl acetoacetate (B1235776) as a byproduct.
-
Formation of Byproducts from Claisen Condensation: In a mixed Claisen condensation, if both esters have enolizable α-hydrogens, a mixture of all four possible products can be obtained, complicating the purification process.[2]
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially during workup if acidic or basic aqueous solutions are used for extended periods. This would lead to the corresponding β-keto ester.
-
Thermal Decomposition: During distillation, excessive temperatures can lead to the decomposition of the product. It is a volatile compound, and purification should be conducted under reduced pressure.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the best practices for purifying this compound?
-
Answer: The purification of volatile fluorinated compounds like this compound can be challenging due to their low boiling points and potential for sample loss.[1]
-
Fractional Distillation: This is the most common and effective method for purification. It is crucial to use an efficient distillation column and to carefully control the vacuum and temperature to achieve good separation from impurities with close boiling points. The boiling point of the product is approximately 83 °C at 15 mmHg.
-
Flash Chromatography: While less common for this specific compound on a large scale, flash chromatography can be used for smaller scales. Care must be taken to use appropriate solvents and to minimize evaporation from the column.[1]
-
Aqueous Wash: A careful aqueous wash of the organic layer can help remove salts and water-soluble impurities. However, prolonged contact with water should be avoided to minimize hydrolysis.
-
Drying of the Organic Phase: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation to prevent water from co-distilling with the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this synthesis?
A1: The most critical parameter is the rigorous exclusion of moisture throughout the process. Water can react with the strong base, quench the enolate intermediate, and hydrolyze both the starting materials and the final product, leading to significantly lower yields.
Q2: Can I use a different base than sodium ethoxide?
A2: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide can be used. However, reaction conditions, such as solvent and temperature, may need to be re-optimized. NaH, for instance, offers the advantage of an irreversible deprotonation, which can drive the reaction to completion.
Q3: My final product is a yellow oil, but the literature describes it as a colorless liquid or white solid. Is this a problem?
A3: A slight yellow color is common in the crude product and may persist even after initial purification. This can be due to minor, highly colored impurities. If the purity, as determined by GC-MS or NMR, is high (>95%), the color may not be an issue for many subsequent applications. If a colorless product is required, further purification by fractional distillation or treatment with activated carbon might be necessary. The compound has a melting point of around 26°C, so it can exist as a solid or liquid depending on the ambient temperature.[3]
Q4: How should I store this compound?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is sensitive to air and moisture.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields from a Two-Stage Synthesis
| Parameter | Stage 1: Enolate Formation | Stage 2: Amination |
| Reactants | Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide | Enolate intermediate, Ammonium (B1175870) acetate, Acetic acid |
| Solvent | Typically the reactant esters themselves or an inert solvent like cyclohexane (B81311) | Cyclohexane |
| Temperature | 18-76 °C | Reflux (approx. 80-85 °C) |
| Reaction Time | 4.5 hours | 5 hours |
| Typical Yield | - | 62% |
| Purity (GC) | - | 97.4% |
Data compiled from a representative synthetic protocol.
Experimental Protocols
Key Experiment: Two-Stage Synthesis of this compound
This protocol is based on a common two-stage process involving an initial Claisen condensation to form the enolate, followed by amination.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Cyclohexane
-
Ammonium acetate
-
Anhydrous acetic acid
-
Water (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Stage 1: Formation of the Sodium Enolate
-
To a reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, and under an inert atmosphere (nitrogen or argon), add ethyl trifluoroacetate and ethyl acetate.
-
Cool the mixture to 18-20 °C with intense cooling.
-
Slowly add solid sodium ethoxide to the reaction mixture over 30 minutes, maintaining the temperature between 18-20 °C.
-
After the addition is complete, stir the mixture at 30 °C for 30 minutes, followed by heating at 76 °C for 4 hours.
-
Distill off the excess ethyl acetate and the ethanol (B145695) formed during the reaction. The resulting slurry is the sodium enolate of the trifluoroacetoacetic ester.
Stage 2: Amination
-
To the slurry of the sodium enolate, add cyclohexane.
-
Add ammonium acetate and anhydrous acetic acid to the suspension.
-
Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using a Dean-Stark trap.
-
Continue the reaction for approximately 5 hours, monitoring the progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and separate the organic phase.
-
Wash the organic phase with water and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the cyclohexane by distillation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Mandatory Visualization
Caption: Reaction pathway for the two-stage synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate. The following sections address common issues, particularly those related to water removal, a critical step for achieving high yields and purity.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to the presence of water. Water can hydrolyze the enolate intermediate or shift the reaction equilibrium.[1] - Suboptimal reaction temperature. | - Implement continuous water removal: Employ a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., cyclohexane (B81311), toluene) to continuously remove water as it is formed.[2][3][4] - Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents. - Optimize reaction temperature: The reaction is typically carried out at temperatures ranging from 50 to 160°C.[2][3] |
| Product Contamination / Low Purity | - Presence of unreacted starting materials or side products due to incomplete reaction. - Inefficient purification. | - Confirm complete water removal: Monitor the Dean-Stark trap to ensure no more water is being collected, indicating the reaction has gone to completion.[3] - Purification: The crude product can be purified by fractional distillation under reduced pressure.[2][3] |
| Emulsion Formation During Workup | - Formation of stable emulsions when washing the organic phase with water. | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. - Filtration: In some cases, filtering the biphasic mixture through a pad of Celite can help break the emulsion. |
| Difficulty Isolating the Product | - The product may be a low-melting solid or an oil, making handling difficult.[5][6] | - Cooling: After purification, cool the product to induce crystallization if it is a low-melting solid. - Solvent Removal: Ensure complete removal of the solvent under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: Water can negatively impact the synthesis in several ways. The reaction to form the enamine product is often an equilibrium process. The removal of water, a byproduct, shifts the equilibrium towards the product side, thus driving the reaction to completion and increasing the yield.[7] Furthermore, the presence of water can lead to the hydrolysis of the trifluoroacetoacetic ester intermediate.[1]
Q2: What is the most effective method for water removal in this synthesis?
A2: The most commonly cited and effective method is azeotropic distillation using a Dean-Stark apparatus.[4][7][8][9] This technique continuously removes water from the reaction mixture as it forms, which is crucial for driving the reaction to completion.[2][3] Solvents like cyclohexane or toluene (B28343) are typically used as they form azeotropes with water.[2][3][4]
Q3: What are suitable drying agents for the organic phase after aqueous workup?
A3: After washing the organic phase, it should be dried over an anhydrous inorganic salt. Common choices include anhydrous sodium sulfate (B86663) or magnesium sulfate.[4] It is important to ensure the drying agent is completely removed by filtration before solvent evaporation.
Q4: Can the reaction be performed without continuous water removal?
A4: While some methods might not explicitly detail continuous removal, achieving a high yield is challenging without it.[7] The presence of water will likely result in an incomplete reaction and a lower yield of the desired product.
Experimental Protocols
General Protocol for the Synthesis of this compound with Azeotropic Water Removal
This protocol is a generalized procedure based on literature reports.[2][3][6]
Materials:
-
Ethyl acetate (B1210297)
-
Sodium ethoxide
-
Ammonium (B1175870) acetate or an appropriate amine
-
Anhydrous acetic acid
-
Cyclohexane (or another suitable azeotroping solvent)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Enolate: In a reaction flask, react ethyl trifluoroacetate with ethyl acetate in the presence of a base like sodium ethoxide to form the sodium enolate of ethyl trifluoroacetoacetate.
-
Reaction with Amine: Suspend the crude enolate in cyclohexane. Add anhydrous acetic acid followed by the amine source (e.g., ammonium acetate or an aqueous amine solution).
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The cyclohexane-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom, while the cyclohexane will overflow and return to the reaction flask. Continue refluxing until no more water collects in the trap.[3]
-
Workup: Cool the reaction mixture and wash it with water to remove inorganic salts. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the cyclohexane by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. This compound | 372-29-2 | Benchchem [benchchem.com]
- 2. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 3. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 372-29-2 [m.chemicalbook.com]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 3-Amino-4,4,4-trifluorocrotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4,4,4-trifluorocrotonate. The following sections detail catalyst selection, experimental protocols, and troubleshooting for key reactions.
Asymmetric Hydrogenation of the C=C Double Bond
Asymmetric hydrogenation of the enamine double bond in this compound provides access to chiral β-amino esters, which are valuable building blocks in pharmaceutical synthesis. The selection of an appropriate chiral catalyst is crucial for achieving high enantioselectivity and yield.
Frequently Asked Questions (FAQs) for Asymmetric Hydrogenation
Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of this compound?
A1: Rhodium, Iridium, and Ruthenium-based catalysts with chiral phosphine (B1218219) ligands are the most effective for the asymmetric hydrogenation of enamines and related substrates.[1][2] For trifluoromethylated enamines, Rhodium and Iridium catalysts are particularly noteworthy.[1][2][3]
Q2: Which specific ligands are recommended for these metal catalysts?
A2: A variety of chiral diphosphine ligands have shown excellent performance. For Rhodium catalysts, ligands such as DuPhos, BINAP, and Josiphos-type ligands are commonly used.[1][4] For Iridium catalysts, ligands like f-SpiroPhos and those with a phosphine-oxazoline (PHOX) backbone have demonstrated high efficiency.[5] Ruthenium catalysts, often used with BINAP and its derivatives, are also effective, particularly for related substrates like β-aminoacrylates.
Q3: What are typical reaction conditions for these hydrogenations?
A3: Reactions are typically carried out in solvents like methanol, ethanol (B145695), or 2,2,2-trifluoroethanol (B45653) under a hydrogen atmosphere (pressure can range from atmospheric to high pressure).[4][6] The catalyst loading is usually low, ranging from 0.1 to 1 mol%. Reaction temperatures can vary from room temperature to around 50°C.[4][7]
Troubleshooting Guide for Asymmetric Hydrogenation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate purity- Inappropriate solvent | - Ensure the catalyst is properly activated and handled under inert conditions.- Increase hydrogen pressure.- Purify the this compound substrate.- Screen different solvents (e.g., methanol, trifluoroethanol).[4] |
| Low Enantioselectivity (ee%) | - Incorrect ligand choice- Non-optimal reaction temperature- Presence of impurities that poison the catalyst | - Screen a variety of chiral ligands with different steric and electronic properties.- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Ensure all reagents and solvents are of high purity. |
| Side Reactions/Decomposition | - Reaction temperature is too high- Incompatible functional groups on the substrate | - Lower the reaction temperature.- Protect any sensitive functional groups on the substrate if necessary. |
Quantitative Data: Catalyst Performance in Asymmetric Hydrogenation of Enamines
| Catalyst/Ligand | Substrate Type | Solvent | Yield (%) | ee (%) | Reference |
| [Rh(cod)((R,R)-Et-FerroTANE)]BF4 | Unprotected β-Enamino Ester | TFE | 77.0 | 88.0 | [4] |
| [Rh(cod)((R)-(S)-Josiphos)]Cl2 | Unprotected β-Enamino Ester | TFE | 93.7 | 96.1 | [4] |
| [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf / K2CO3 | Tetrasubstituted Enamine | 2-propanol | >95 | >95 | [8] |
| Ir/(R,R)-f-SpiroPhos | Cyclic 2-Aryl Imine | Toluene | >99 | 99 | [5] |
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the rhodium precursor (e.g., [Rh(cod)2]BF4) and the chiral diphosphine ligand (e.g., Josiphos-type ligand) in a 1:1.1 molar ratio in anhydrous and degassed solvent (e.g., TFE).[6] Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve this compound (1 equivalent) in the same solvent.
-
Hydrogenation: Transfer an aliquot of the catalyst solution to the substrate solution (e.g., 1 mol% catalyst loading).[4] Place the vial in a high-pressure autoclave.
-
Reaction Execution: Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 90 psig).[4] Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 18 hours).[4]
-
Work-up and Analysis: After releasing the hydrogen pressure, concentrate the reaction mixture. Purify the product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC analysis.[4][6]
Caption: Experimental workflow for asymmetric hydrogenation.
Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine.[9][10] In this context, this compound can serve as the amine component. The reaction is typically acid-catalyzed.
Frequently Asked Questions (FAQs) for Paal-Knorr Synthesis
Q1: What type of catalyst is needed for a Paal-Knorr reaction using this compound?
A1: The Paal-Knorr synthesis is generally catalyzed by acids.[9] Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., Sc(OTf)3, Fe(OTf)3, ZnBr2) can be effective.[9][11][12] The choice of acid can influence the reaction rate and yield.
Q2: How does the trifluoromethyl group on this compound affect the reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, which might slow down the reaction compared to non-fluorinated analogues. Harsher reaction conditions or a stronger acid catalyst may be required.
Q3: Can this reaction be performed without a catalyst?
A3: While some Paal-Knorr reactions can proceed without a catalyst, especially with highly reactive starting materials, an acid catalyst is generally recommended to achieve reasonable reaction rates and yields, particularly with less nucleophilic amines.[11]
Troubleshooting Guide for Paal-Knorr Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently acidic conditions- Low reaction temperature- Low nucleophilicity of the enamine | - Increase the amount of acid catalyst or switch to a stronger acid (e.g., from acetic acid to p-TsOH).- Increase the reaction temperature.- Consider using a more reactive 1,4-dicarbonyl compound. |
| Formation of Furan Byproduct | - Reaction conditions are too acidic (pH < 3) | - Reduce the concentration of the acid catalyst or use a weaker acid. Ensure the pH is above 3. |
| Polymerization/Tarry Mixture | - Excessively high temperature or strong acid concentration | - Lower the reaction temperature.- Use a milder acid catalyst or reduce its concentration. |
| Difficult Product Isolation | - Product is soluble in the aqueous phase during work-up | - Adjust the pH of the aqueous phase to ensure the product is neutral.- Use a different extraction solvent. |
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent (e.g., ethanol or acetic acid).[13]
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a drop of concentrated HCl or 10 mol% p-TsOH).[13]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.[13]
Caption: General workflow for Paal-Knorr pyrrole synthesis.
Michael Addition
In a Michael addition reaction, this compound can act as a nucleophile (Michael donor) due to its enamine character, adding to an electron-deficient alkene (Michael acceptor).[14][15] This reaction is a powerful tool for C-C bond formation.
Frequently Asked Questions (FAQs) for Michael Addition
Q1: What catalysts are suitable for the Michael addition of this compound?
A1: A range of catalysts can be employed, including organocatalysts and Lewis acids. Chiral primary or secondary amines (like proline derivatives) or bifunctional catalysts (e.g., thiourea-based catalysts) are effective organocatalysts for activating the Michael acceptor.[16][17][18] Lewis acids can also promote the reaction by coordinating to the Michael acceptor.
Q2: Can this reaction be performed asymmetrically?
A2: Yes, by using a chiral catalyst, an asymmetric Michael addition can be achieved, leading to an enantiomerically enriched product. Chiral dipeptides and amino acid derivatives have been shown to be effective organocatalysts for similar transformations.[17][19][20]
Q3: What are common Michael acceptors for this reaction?
A3: Typical Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and nitroalkenes.[21] The reactivity of the acceptor will influence the choice of catalyst and reaction conditions.
Troubleshooting Guide for Michael Addition
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Catalyst is not effective- Michael acceptor is not sufficiently activated- Steric hindrance | - Screen different types of catalysts (e.g., organocatalysts, Lewis acids).- For organocatalysis, consider adding a co-catalyst like a weak acid.- Use a more reactive Michael acceptor. |
| Formation of Side Products | - Self-condensation of the Michael acceptor- Polymerization | - Optimize the reaction conditions (temperature, concentration).- Add the Michael acceptor slowly to the reaction mixture. |
| Reversibility of the Reaction (Retro-Michael) | - The Michael adduct is thermodynamically unstable | - Trap the resulting enolate intermediate, for example, with a proton source or another electrophile.- Perform the reaction at lower temperatures. |
Experimental Protocol: Organocatalyzed Michael Addition
-
Reaction Setup: To a vial, add the organocatalyst (e.g., a chiral primary β-amino alcohol, 10 mol%), the Michael acceptor (e.g., a nitroalkene, 1 equivalent), and the solvent (e.g., toluene).[18]
-
Addition of Michael Donor: Add this compound (1.2 equivalents) to the mixture.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the Michael adduct. Determine the yield, diastereomeric ratio, and enantiomeric excess (by chiral HPLC).[18]
Caption: Decision-making process for catalyst selection in Michael addition.
References
- 1. Reduction of enamines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 19. β-Amino acid catalyzed asymmetric Michael additions: design of organocatalysts with catalytic acid/base dyad inspired by serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 21. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-amino-4,4,4-trifluorocrotonate
For researchers and professionals in drug development and chemical synthesis, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-amino-4,4,4-trifluorocrotonate, a valuable building block in medicinal and agricultural chemistry, against its close analogs: Ethyl 3-methylamino-4,4,4-trifluorocrotonate and the non-fluorinated Ethyl 3-aminocrotonate.
¹H and ¹³C NMR Spectral Data Comparison
The presence of the trifluoromethyl group and the substitution on the amino group significantly influence the chemical shifts in both ¹H and ¹³C NMR spectra. The following tables summarize the key spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | =CH (ppm) | -NH₂ / -NHCH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | -NHCH₃ (ppm) |
| This compound | 4.86 (s) | 7.6 (br s) | 4.08 (q) | 1.18 (t) | - |
| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | 4.95 (s) | 8.2 (br s) | 4.11 (q) | 1.3 (t) | 2.92 (d,q) |
| Ethyl 3-aminocrotonate | 4.55 (s) | 7.7 (br s) | 4.00 (q) | 1.19 (t) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | C=O (ppm) | C-NH₂ / C-NHCH₃ (ppm) | =CH (ppm) | -CF₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | -NHCH₃ (ppm) |
| This compound[1][2] | 168 | 147 (q) | 82 (q) | 120 (q) | 59 | 14 | - |
| Ethyl 3-methylamino-4,4,4-trifluorocrotonate[1] | 168 | 148 (q) | 82 (q) | 120 (q) | 59 | 13 | 30 (q) |
| Ethyl 3-aminocrotonate | 169.2 | 157.9 | 83.2 | - | 58.1 | 14.8 | - |
Experimental Protocol for NMR Analysis of Fluorinated Compounds
The acquisition of high-quality NMR spectra for fluorinated compounds such as this compound requires special consideration due to the presence of the ¹⁹F nucleus, which has a spin of ½ and is 100% naturally abundant.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If significant ¹H-¹⁹F coupling is observed, which can complicate the spectrum, a ¹H spectrum with ¹⁹F decoupling should be acquired to simplify the multiplets and aid in assignment.
3. ¹³C NMR Spectroscopy:
-
Due to the large one-bond and through-space ¹³C-¹⁹F coupling constants (which can be up to 250 Hz or more), standard ¹³C{¹H} NMR spectra of fluorinated compounds can be complex and difficult to interpret.
-
To obtain simplified spectra with improved signal-to-noise, it is highly recommended to perform a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling. This requires a spectrometer equipped with a triple-resonance probe.
-
The spectral width for the ¹³C NMR experiment should be set to encompass the expected chemical shift range (typically 0-200 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of a fluorinated compound like this compound.
Caption: Workflow for NMR Analysis of Fluorinated Compounds.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Ethyl 3-amino-4,4,4-trifluorocrotonate
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation of Ethyl 3-amino-4,4,4-trifluorocrotonate and its non-fluorinated analog, Ethyl 3-aminocrotonate, supported by experimental data and protocols.
The introduction of a trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, significantly influences a molecule's chemical and physical properties. Its effect on the fragmentation pattern in mass spectrometry is a critical aspect of structural elucidation. This guide will delve into the characteristic fragmentation pathways of this compound under electron ionization, providing a clear comparison with its non-fluorinated counterpart to highlight the directing effect of the CF3 group.
Comparative Fragmentation Analysis
Under electron ionization (EI), both this compound and Ethyl 3-aminocrotonate exhibit distinct fragmentation patterns that provide valuable structural information. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 183, consistent with its molecular weight.[1][2] Similarly, the non-fluorinated analog, Ethyl 3-aminocrotonate, shows its molecular ion peak at m/z 129.
The most significant difference in their fragmentation lies in the formation of the base peak, the most abundant ion. For this compound, the base peak is observed at m/z 138.[3] This prominent fragment is proposed to be formed by the loss of an ethoxy radical (•OCH2CH3), a common fragmentation pathway for ethyl esters. In contrast, the mass spectrum of Ethyl 3-aminocrotonate displays a different primary fragmentation, highlighting the electronic influence of the trifluoromethyl group.
Another notable fragment in the spectrum of the fluorinated compound appears at m/z 111. The presence of these key fragments provides a unique signature for the identification of this compound.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the key mass spectral data for both compounds are summarized in the table below. The relative abundance of the fragments provides a quantitative measure of their stability and the likelihood of their formation.
| Fragment (m/z) | Proposed Structure | Relative Abundance (this compound) | Relative Abundance (Ethyl 3-aminocrotonate) |
| 183 | [M]+• | Present | - |
| 138 | [M - •OCH2CH3]+ | 100 (Base Peak) | - |
| 129 | - | - | Present (Molecular Ion) |
| 111 | [Fragment] | Significant Peak | - |
Note: A complete, quantitative mass spectrum with relative abundances for all major fragments of this compound is not publicly available. The data presented is based on available information from the NIST WebBook and PubChem.[1][3]
Experimental Protocols: A Guide to Analysis
The following provides a general experimental protocol for the analysis of β-enaminones, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of similar compounds.
1. Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL).
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although it may not be required for this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/minute.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The acquired mass spectra are processed using the instrument's software.
-
Identification of the compound and its fragments is achieved by comparing the obtained spectrum with reference spectra in databases such as the NIST Mass Spectral Library.
Visualizing the Fragmentation Pathway
To illustrate the proposed fragmentation pathway of this compound, a diagram has been generated using the DOT language.
Caption: Proposed EI-MS fragmentation of this compound.
Logical Workflow for Compound Analysis
The logical workflow for analyzing a compound like this compound using GC-MS is a systematic process. The following diagram outlines the key steps involved, from sample preparation to data interpretation.
Caption: Workflow for GC-MS analysis and structural elucidation.
References
A Comparative Guide to Trifluoromethyl Building Blocks: Ethyl 3-amino-4,4,4-trifluorocrotonate in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and bioavailability of drug candidates. This guide provides an objective comparison of Ethyl 3-amino-4,4,4-trifluorocrotonate, a versatile trifluoromethyl building block, with other common alternatives used in the synthesis of trifluoromethylated compounds, particularly nitrogen-containing heterocycles.
Introduction to Trifluoromethyl Building Blocks
Trifluoromethylated building blocks are essential reagents for introducing the CF₃ group into organic molecules. Their utility stems from the unique properties conferred by the trifluoromethyl group, including high electronegativity, metabolic stability, and lipophilicity, which can significantly modulate the pharmacological profile of a molecule. This compound is a valuable synthon, particularly for the construction of trifluoromethyl-substituted pyrazoles, pyrroles, and other key heterocyclic scaffolds prevalent in pharmaceuticals.
This guide will compare this compound with other classes of trifluoromethylating agents and building blocks, including:
-
β-Ketoesters: Such as Ethyl 4,4,4-trifluoroacetoacetate.
-
Direct Trifluoromethylating Agents: Including nucleophilic (e.g., Ruppert-Prakash reagent), electrophilic (e.g., Togni's reagents), and radical (e.g., Langlois' reagent) sources of the CF₃ group.
The comparison will focus on their application in the synthesis of trifluoromethylated heterocycles, a common objective in drug discovery.
Performance Comparison in Heterocycle Synthesis
The synthesis of 3-trifluoromethyl-1H-pyrazol-5-amine is a representative transformation that highlights the utility of these building blocks. This pyrazole (B372694) core is a key component of several important pharmaceuticals, including the COX-2 inhibitor Celecoxib.
| Building Block/Reagent | Reaction Type | Typical Reaction Conditions | Typical Yield (%) | Notes |
| This compound | Cyclocondensation | Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux | 70-90% | Direct and efficient route to 3-trifluoromethyl-5-aminopyrazoles. |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclocondensation | Hydrazine hydrate, Ethanol, Reflux | 60-85% | Forms 3-trifluoromethyl-5-hydroxypyrazole, requiring further steps for amination. |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Trifluoromethylation | Applied to an appropriate precursor (e.g., a nitrile or imine) | 50-80% | Requires a multi-step synthesis of the precursor; offers versatility. |
| Togni's Reagents | Electrophilic Trifluoromethylation | Often requires a metal catalyst (e.g., Cu(I)) with a suitable enamine or enolate precursor | 40-75% | Broad substrate scope but can be more expensive and require catalyst optimization. |
| Langlois' Reagent (CF₃SO₂Na) | Radical Trifluoromethylation | Requires an oxidant (e.g., t-BuOOH) and often a metal catalyst | 30-70% | Useful for direct C-H trifluoromethylation of some heterocycles, but regioselectivity can be a challenge. |
Note: Yields are approximate and can vary significantly based on the specific substrate, reaction scale, and optimization. The data presented is a summary from various literature sources and is intended for comparative purposes. A direct head-to-head comparison under identical conditions is often unavailable in the literature.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine from this compound
This protocol describes a common and efficient method for the synthesis of a key trifluoromethylated pyrazole intermediate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (qs)
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-(trifluoromethyl)-1H-pyrazol-5-amine.
Paal-Knorr Synthesis of a Trifluoromethyl-Substituted Pyrrole (B145914)
This protocol outlines the synthesis of a trifluoromethyl-substituted pyrrole using a trifluoromethylated 1,4-dicarbonyl compound, which can be conceptually compared to the use of this compound for nitrogen-containing heterocycles.
Materials:
-
Primary amine (e.g., aniline) (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (qs)
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluorohexane-2,5-dione and the primary amine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the trifluoromethyl-substituted pyrrole.
Visualizing Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate key reaction workflows and mechanisms relevant to the application of trifluoromethyl building blocks.
Caption: Workflow for the synthesis of a key trifluoromethyl-pyrazole intermediate.
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Conceptual catalytic cycle for copper-catalyzed trifluoromethylation.
Conclusion
This compound stands out as a highly efficient and direct building block for the synthesis of 3-trifluoromethyl-5-aminopyrazoles and related nitrogen-containing heterocycles. Its primary advantage lies in the straightforward, often one-step, cyclocondensation reactions that lead to valuable pharmaceutical intermediates.
While other methods, such as those employing direct trifluoromethylating agents like the Ruppert-Prakash and Togni's reagents, offer greater versatility in terms of substrate scope, they often necessitate multi-step synthetic sequences to prepare the required precursors and may involve more expensive reagents and catalysts. The choice of the optimal trifluoromethyl building block will ultimately depend on the specific synthetic target, desired efficiency, cost considerations, and the overall synthetic strategy. For the rapid and efficient construction of trifluoromethylated pyrazole cores, this compound remains a superior and highly practical choice for researchers in drug discovery and development.
A Comparative Crystallographic Analysis of Ethyl 3-amino-4,4,4-trifluorocrotonate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Landscape of Novel Trifluoromethylated Enaminones
This guide provides a comprehensive comparison of the X-ray crystallographic data for a series of novel trifluoromethylated enaminone derivatives of Ethyl 3-amino-4,4,4-trifluorocrotonate. The incorporation of trifluoromethyl groups into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Understanding the precise three-dimensional structure of these compounds is paramount for rational drug design and development. This document summarizes key crystallographic parameters, details the experimental protocols for their synthesis and structural determination, and visualizes the synthetic workflow.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric parameters for two representative derivatives of this compound. These compounds, (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(methylamino)prop-2-en-1-one (Derivative A) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (Derivative B), showcase the structural variations resulting from different substitution patterns on the amine group.
Table 1: Crystal Data and Structure Refinement for Derivatives A and B
| Parameter | Derivative A | Derivative B |
| CCDC Number | 2046073 | Not Reported |
| Empirical Formula | C12H9F6NO | C13H11F6NO |
| Formula Weight | 313.20 | 311.23 |
| Temperature (K) | 293(2) | 293(2) |
| Wavelength (Å) | 0.71073 | 1.54178 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P21/c |
| Unit Cell Dimensions | ||
| a (Å) | 13.3462(13) | 8.1556(8) |
| b (Å) | 4.6626(5) | 24.877(3) |
| c (Å) | 19.5247(17) | 7.6067(7) |
| α (°) | 90 | 90 |
| β (°) | 94.731(4) | 116.745(6) |
| γ (°) | 90 | 90 |
| Volume (Å3) | 1210.8(2) | 1378.2(3) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m3) | 1.718 | 1.500 |
| Absorption Coefficient (mm-1) | 0.173 | 0.150 |
| F(000) | 632.0 | 640 |
| Data Collection & Refinement | ||
| Theta range for data collection (°) | 2.373 to 25.497 | 5.594 to 56.786 |
| Reflections collected | 8613 | 40777 |
| Independent reflections | 2244 [R(int) = 0.0454] | 3413 [Rint = 0.1040] |
| Goodness-of-fit on F2 | 1.051 | Not Reported |
| Final R indices [I>2σ(I)] | R1 = 0.0545, wR2 = 0.1432 | R1 = 0.0771 |
| R indices (all data) | R1 = 0.0728, wR2 = 0.1558 | wR2 = 0.2541 |
Table 2: Selected Bond Lengths and Torsion Angles for Derivative A
| Bond | Length (Å) | Torsion Angle | Angle (°) |
| C1-C2 | 1.401(3) | O1-C1-C2-C3 | -1.5(4) |
| C2-C3 | 1.381(3) | C1-C2-C3-N1 | 0.4(4) |
| C3-N1 | 1.328(3) | C2-C3-N1-C12 | 179.2(2) |
| C1-O1 | 1.250(3) | ||
| C4-C9 | 1.385(4) | ||
| C4-C5 | 1.386(3) | ||
| C5-C10 | 1.492(3) | ||
| C5-C6 | 1.378(3) | ||
| C6-C7 | 1.372(4) | ||
| C7-C11 | 1.479(4) | ||
| C7-C8 | 1.368(4) | ||
| C8-C9 | 1.380(4) | ||
| C10-F1 | 1.335(3) | ||
| C10-F2 | 1.332(3) | ||
| C10-F3 | 1.333(3) | ||
| C11-F4 | 1.331(3) | ||
| C11-F5 | 1.333(3) | ||
| C11-F6 | 1.331(3) |
Experimental Protocols
Synthesis of (Z)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(alkyl/aralkylamino)prop-2-en-1-ones (General Procedure)[1]
A solution of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (0.5 mmol) and the corresponding aliphatic amine (0.5 mmol) in 3 mL of ethanol (B145695) was refluxed for 24-36 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol was removed by distillation to yield a gum. This gum was triturated with hexane (B92381) to produce a solid, which was then collected by filtration. The resulting products were obtained in 74-95% overall yields and were generally in a practically pure state. Further purification was achieved by column chromatography on silica (B1680970) gel using a 10% Ethyl Acetate-Hexane eluent system.[1]
Synthesis of (Z)-3-(aryl/aralkylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-ones (General Procedure)[1]
A mixture of (E)-3-(dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (0.5 mmol) and the appropriate aromatic amine (0.55 mmol) in 3 mL of glacial acetic acid was stirred at room temperature for 12-24 hours. Reaction progress was monitored by TLC. After the reaction was complete, the mixture was poured into ice-cold water. The precipitated solid was collected by filtration, washed with water, and then dried. The crude product was purified by recrystallization from ethanol to afford the desired enaminones in 62-81% yields.[1]
Single Crystal X-ray Diffraction Analysis[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate (B1210297) and hexane (1:1).[1] A suitable crystal was mounted on a diffractometer. The crystal was kept at a constant temperature, typically 293(2) K, during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Synthetic pathway for the formation of Z-enaminone derivatives.
Caption: Workflow from synthesis to crystallographic analysis.
References
A Comparative Guide to HPLC and GC Analysis for Ethyl 3-Amino-4,4,4-trifluorocrotonate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is paramount in drug development and manufacturing. Ethyl 3-amino-4,4,4-trifluorocrotonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality and consistency. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques widely used in the pharmaceutical industry for purity assessment.[1][2] HPLC is well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[3] In contrast, GC is ideal for volatile and thermally stable compounds.[4] The choice between these two techniques for analyzing this compound depends on various factors, including the physical properties of the analyte, the desired sensitivity, and the nature of potential impurities.
This compound is a fluorinated organic compound with a molecular weight of 183.13 g/mol and a boiling point of 83°C at 15 mmHg. These properties suggest that both HPLC and GC are potentially viable analytical methods.
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are presented below. These protocols are designed to provide a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
Given the presence of a primary amine and an ester group, a reversed-phase HPLC method is a suitable approach. The amino group allows for derivatization to enhance UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Derivatization (Optional) : For enhanced sensitivity, pre-column derivatization of the amino group can be performed using reagents like o-phthalaldehyde (B127526) (OPA).[5][6]
Gas Chromatography (GC) Protocol
The volatility of this compound makes GC a direct and efficient method for its analysis. A flame ionization detector (FID) is commonly used for quantifying organic compounds.[7][8]
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume : 1 µL (split injection, ratio 50:1).
-
Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the HPLC and GC methods for the analysis of this compound.
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Selectivity | Excellent for a wide range of polar and non-polar impurities. | Excellent for volatile impurities. |
| Sensitivity | Moderate to high (can be enhanced with derivatization). | High, especially with an FID for organic compounds. |
| Limit of Detection (LOD) | ~0.01% (with derivatization) | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% (with derivatization) | ~0.015% |
| Sample Derivatization | May be required for enhanced UV detection. | Generally not required. |
| Thermal Stability | Not a concern as analysis is performed at ambient or slightly elevated temperatures. | The compound must be thermally stable and not degrade in the injector or column. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent management. | Generally lower. |
| Solvent Consumption | Higher, leading to higher operational costs and waste generation. | Lower, primarily uses carrier gas. |
Method Selection Considerations
-
For routine purity testing and quantification of the main component and known volatile impurities , GC-FID is a rapid, sensitive, and cost-effective method.
-
For comprehensive impurity profiling, including non-volatile degradation products or reaction by-products , HPLC-UV is the preferred method due to its versatility and ability to analyze a wider range of compounds without the requirement of volatility.
-
For chiral purity analysis , specialized chiral HPLC or GC columns would be necessary.[9][10]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both HPLC and GC analysis.
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical requirements, such as the need to detect a broad range of impurities or the desire for a rapid, high-throughput screening method. For comprehensive quality control, the use of both techniques can be complementary, providing a more complete picture of the compound's purity profile. It is essential to validate the chosen method according to regulatory guidelines to ensure accurate and reliable results in a drug development setting.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. biomedres.us [biomedres.us]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 10. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
The Impact of Fluorination on the Reactivity of β-Amino Esters: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtle yet significant effects of fluorination on molecular reactivity is paramount. The introduction of fluorine into organic molecules, particularly into bioactive scaffolds like β-amino esters, can profoundly alter their chemical properties, influencing everything from stability to reaction kinetics. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated β-amino esters, supported by experimental data, to aid in the rational design of novel therapeutics and chemical entities.
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of β-amino esters, key intermediates in the synthesis of β-peptides and other pharmacologically relevant compounds, fluorination can significantly modulate the reactivity of the ester functionality. This guide delves into a comparative analysis of enzymatic and non-enzymatic reactions of these two classes of compounds.
Enzymatic Hydrolysis: A Tale of Enhanced Reactivity
Enzymatic reactions, prized for their high selectivity, offer a clear window into the influence of fluorination. A study on the lipase-catalyzed hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts provides compelling evidence of the impact of fluorine.
Quantitative Comparison of Lipase-Catalyzed Hydrolysis
The following table summarizes the conversion rates of various fluorinated β-amino esters in a lipase-catalyzed hydrolysis reaction.
| Compound | Substituent | Conversion (%) after 10 min |
| (±)-3a | 3,4-difluorophenyl | 48 |
| (±)-3b | 3,5-difluorophenyl | 49 |
| (±)-3c | 4-fluorophenyl | 49 |
| (±)-3d | 2-fluoro-4-trifluoromethylphenyl | 48 |
| (±)-3e | 2-fluoro-4-methylphenyl | 48 |
Data sourced from a study on the lipase (B570770) PSIM-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.[1][2]
The data clearly indicates that various fluorinated β-amino esters undergo efficient and rapid hydrolysis in the presence of lipase PSIM, with conversions reaching close to 50% within a short timeframe of 10 minutes.[1] While a direct comparison with a non-fluorinated equivalent under identical conditions is not provided in this specific study, the high reactivity of the fluorinated compounds is noteworthy.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
The following protocol outlines the general procedure for the enzymatic hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts.[1]
Materials:
-
Racemic β-amino carboxylic ester hydrochloride salt (e.g., (±)-3a-e)
-
Lipase PSIM (Burkholderia cepacia)
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N)
-
Water (H₂O)
Procedure:
-
To a solution of the racemic β-amino carboxylic ester hydrochloride salt (1 equivalent) in iPr₂O, add Et₃N (5 equivalents) and H₂O (0.5 equivalents).
-
Add lipase PSIM (30 mg/mL).
-
Stir the mixture at 45 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) after derivatization.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product amino acid.
The experimental workflow for this enzymatic resolution is depicted in the following diagram.
Non-Enzymatic Reactivity: The Inductive Effect of Fluorine
In non-enzymatic reactions, the high electronegativity of fluorine plays a dominant role in influencing the reactivity of the ester group. The strong electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The logical relationship of how fluorine's properties influence ester reactivity is illustrated below.
Conclusion
This increased reactivity is a critical consideration for drug development professionals. While it can be beneficial for designing prodrugs that are readily activated in vivo, it may also lead to decreased shelf-life and stability. Therefore, the degree and position of fluorination must be carefully considered to achieve the desired balance of reactivity and stability for a given application. Further quantitative studies on the non-enzymatic kinetics of fluorinated β-amino esters are warranted to provide a more complete and predictive model of their reactivity.
References
A Comparative Guide to Trifluoromethylated Pyrimidine Synthesis: Exploring Alternatives to Ethyl 3-amino-4,4,4-trifluorocrotonate
For researchers, scientists, and drug development professionals, the synthesis of trifluoromethyl-substituted pyrimidines is a critical step in the development of novel therapeutics and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. While Ethyl 3-amino-4,4,4-trifluorocrotonate has been a common building block, a diverse array of alternative starting materials and synthetic methodologies offer distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
Performance Comparison of Synthetic Methodologies
The following tables summarize quantitative data for key methods of trifluoromethylated pyrimidine (B1678525) synthesis, offering a direct comparison of their efficacy.
Table 1: Cyclocondensation Reactions with Trifluoromethyl-β-dicarbonyl Compounds
Trifluoromethyl-β-dicarbonyls, such as ethyl trifluoroacetoacetate (ETAA), are versatile precursors that readily undergo cyclocondensation with amidines, ureas, and other binucleophiles to form the pyrimidine core. The Biginelli reaction, a classic multicomponent reaction, is a prominent example of this approach.[1][2][3]
| Starting Materials | N-C-N Reagent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl trifluoroacetoacetate, Aromatic aldehyde | Urea (B33335)/Thiourea | B(C6F5)3 | Acetonitrile | 3.5 | up to 92 | [4] |
| Ethyl trifluoroacetoacetate, Benzaldehyde | Urea | HCl | Ethanol (B145695) | 4 | 76 | [4] |
| Trifluoromethyl-β-diketone, Amidine | - | Reflux | Ethanol | 12 | 60-85 | [5] |
| Ethyl trifluoroacetoacetate, Aldehyde, Urea | Various Lewis/Brønsted acids | Various | - | Varies | Moderate to Excellent | [1][2][3] |
Table 2: Multi-Component and One-Pot Syntheses
One-pot and multi-component reactions provide an efficient and atom-economical approach to complex trifluoromethylated pyrimidines, often with high yields and operational simplicity.[6][7][8][9]
| Key Starting Materials | Reagents | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Aryl enaminones, Aryl amidine hydrochlorides | CF3SO2Na, Cu(II) | 80 °C | DCE | 12 | up to 80 | [6][7] |
| Trifluoroacetimidoyl chlorides, Hydrazine (B178648) hydrate (B1144303) | Benzene-1,3,5-triyl triformate, TFA | 100 °C | Toluene | 12 | 53-85 | [8] |
| 5-Chloropyrazole-4-aldehyde, Alkyne, t-BuNH2 | Pd(PPh3)2Cl2, CuI, Et3N | Microwave | Dioxane | 0.5 | up to 92 | [9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Biginelli Reaction using Ethyl Trifluoroacetoacetate
This protocol describes a typical acid-catalyzed Biginelli reaction for the synthesis of 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl trifluoroacetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl trifluoroacetoacetate, and urea (or thiourea) is prepared in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated at reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
Protocol 2: One-Pot Synthesis from Aryl Enaminones
This protocol outlines a multi-component reaction for the synthesis of 5-trifluoromethyl pyrimidine derivatives.[6][7]
Materials:
-
Aryl enaminone (0.2 mmol)
-
Aryl amidine hydrochloride (0.3 mmol)
-
Sodium trifluoromethanesulfinate (CF3SO2Na) (0.4 mmol)
-
Copper(II) salt (e.g., Cu(OAc)2) (20 mol%)
-
1,2-Dichloroethane (B1671644) (DCE) (2 mL)
Procedure:
-
To a reaction vessel, add the aryl enaminone, aryl amidine hydrochloride, sodium trifluoromethanesulfinate, and copper(II) salt.
-
Add 1,2-dichloroethane as the solvent.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 5-trifluoromethyl pyrimidine derivative.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways for the described synthetic methods.
Caption: The reaction mechanism of the Biginelli synthesis of trifluoromethyl-substituted dihydropyrimidinones.
Caption: A plausible reaction pathway for the one-pot, multi-component synthesis of 5-trifluoromethyl pyrimidines.
Caption: A generalized experimental workflow for the synthesis and purification of trifluoromethylated pyrimidines.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives | CoLab [colab.ws]
- 8. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 3-amino-4,4,4-trifluorocrotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of heterocyclic compounds synthesized using Ethyl 3-amino-4,4,4-trifluorocrotonate as a key building block. The introduction of the trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document summarizes experimental data on the anticancer and antimicrobial activities of trifluoromethylated compounds, comparing them with their non-fluorinated or other halogenated counterparts, and provides detailed experimental protocols for the cited biological assays.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group, a common substituent in many pharmaceuticals, offers several advantages. Its strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups, influencing how a molecule interacts with its biological target. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the bioavailability and in vivo half-life of a drug candidate.[1]
Anticancer Activity: A Comparative Look at Pyrimidine (B1678525) Derivatives
This compound is a valuable precursor for the synthesis of trifluoromethylated pyrimidine derivatives, a class of compounds extensively investigated for their anticancer properties. The trifluoromethyl group at the 5-position of the pyrimidine ring has been shown to be a key determinant of cytotoxic activity.
Synthesis Pathway from this compound to Pyrimidines:
General synthesis of 5-(Trifluoromethyl)pyrimidines.
Table 1: Comparative Anticancer Activity of 5-Trifluoromethyl-pyrimidine Derivatives and Analogues
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | 7-Chloro-3-phenyl-2-thioxo | A375 (Melanoma) | 25.3 ± 1.2 | [1] |
| C32 (Amelanotic Melanoma) | 21.7 ± 1.1 | [1] | ||
| DU145 (Prostate Cancer) | 30.1 ± 1.5 | [1] | ||
| MCF-7/WT (Breast Cancer) | 28.4 ± 1.4 | [1] | ||
| Non-CF3 Analogue I | 5-H, 7-oxo, 3-phenyl | IGROV1 (Ovarian Cancer) | > 100 | [1] |
| Non-CF3 Analogue II | 5-H, 7-oxo, 3-(4-chlorophenyl) | IGROV1 (Ovarian Cancer) | > 100 | [1] |
Data synthesized from a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, where the 5-trifluoromethyl group was shown to be crucial for activity.[1]
The data presented in Table 1, from a study on novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, demonstrates the potent anticancer activity of the trifluoromethylated compound 3b across a panel of human cancer cell lines.[1] In contrast, non-trifluoromethylated analogues showed significantly lower or no activity.[1] The inclusion of the trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of the compounds, contributing to their improved cytotoxic effects.[1]
Antimicrobial Activity: Insights from Pyridone and Fluoroquinolone Derivatives
The versatile scaffold of this compound also allows for the synthesis of various nitrogen-containing heterocycles with potential antimicrobial properties, such as pyridones and quinolones. The trifluoromethyl group can play a crucial role in enhancing the antibacterial and antifungal efficacy of these compounds.
General Synthesis Pathway to Trifluoromethylated Pyridones:
References
A Comparative Guide to the Synthesis of Trifluoromethyl-Containing Heterocycles: A Cost-Benefit Analysis of Ethyl 3-amino-4,4,4-trifluorocrotonate
For researchers, scientists, and professionals in drug development, the incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A key building block for this purpose is Ethyl 3-amino-4,4,4-trifluorocrotonate. This guide provides an objective comparison of this reagent with a primary alternative, ethyl 4,4,4-trifluoro-3-oxobutanoate, supported by experimental data to inform synthetic strategy and procurement decisions.
The strategic introduction of fluorine atoms into drug candidates has been shown to improve pharmacokinetic and pharmacodynamic properties, with nearly a quarter of all marketed drugs containing fluorine. The trifluoromethyl group, in particular, is a favored moiety due to its ability to profoundly alter the physicochemical properties of a parent molecule. This compound serves as a versatile precursor for a range of trifluoromethylated heterocycles, including pyrimidines and pyrazoles, which are prevalent in many therapeutic agents.
Performance Comparison: Synthesis of 4-(Trifluoromethyl)pyrimidin-2(1H)-one
Table 1: Synthesis of 4-(Trifluoromethyl)pyrimidin-2(1H)-one Derivatives
| Parameter | This compound | Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| Starting Materials | This compound, S-methylisothiourea sulfate (B86663), Sodium ethoxide | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Urea, Hydrochloric acid |
| Solvent | Ethanol (B145695) | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 hours | Not explicitly stated, typically several hours |
| Reported Yield | ~75% (for analogous 2-amino-4-(trifluoromethyl)pyrimidine) | 39% (for 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one)[1] |
| Workup/Purification | Filtration, Recrystallization | Evaporation, Column Chromatography |
It is important to note that the yields presented are for structurally similar but not identical molecules, which may account for some of the observed differences. The synthesis using this compound for a related aminopyrimidine appears to offer a higher yield and potentially simpler purification.
Cost-Benefit Analysis
A critical factor in reagent selection is the cost-effectiveness of the synthetic route. The price of the starting materials directly impacts the overall cost of producing a target molecule, particularly at a larger scale.
Table 2: Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (per gram) |
| This compound | Tokyo Chemical Industry[2] | ~$11.60 (for 25g) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Llingrui | $15.00 - $20.00[3] |
| Ethyl 4,4,4-trifluoroacetoacetate | Sigma-Aldrich | ~$1.24 (for 100g)[4] |
Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for comparison purposes.
While Ethyl 4,4,4-trifluoroacetoacetate (a common name for ethyl 4,4,4-trifluoro-3-oxobutanoate) appears to be the more economical option on a per-gram basis, the potentially higher yields and simpler workup associated with this compound could offset the initial cost difference, especially when considering factors like solvent usage for chromatography and man-hours for purification. A thorough process-specific cost analysis is recommended.
Experimental Protocols
Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine via this compound (Illustrative Protocol)
A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. To this, S-methylisothiourea sulfate is added, followed by this compound. The mixture is refluxed for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired product.
Synthesis of 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one via Ethyl 4,4,4-trifluoro-3-oxobutanoate[1]
Triethylamine is added to a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and benzimidamide hydrochloride in ethanol at room temperature. The reaction mixture is then heated to 80°C and monitored by TLC. Upon completion, the solvent is evaporated. The crude product is then purified by flash chromatography on silica (B1680970) gel to afford the final product.[1]
Signaling Pathways and Workflows
To visualize the synthetic pathways, the following diagrams are provided.
Figure 1: Comparative synthetic workflows for pyrimidine (B1678525) synthesis.
Figure 2: Decision workflow for selecting a trifluoromethyl building block.
Conclusion
The choice between this compound and its alternatives, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, is a nuanced one that extends beyond simple reagent cost. While the latter may be more economical on a per-gram basis, the former can offer advantages in terms of reaction yield and simplified purification, which can lead to overall process efficiency and cost savings. For research and development, the higher upfront cost of this compound may be justified by faster and more efficient access to target molecules. For large-scale production, a thorough process optimization and cost analysis for both routes is essential to determine the most economically viable option. Ultimately, the decision will depend on the specific synthetic target, scale, and the resources available to the research or manufacturing team.
References
- 1. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. High quality Ethyl 4,4,4-trifluoro-3-oxobutanoate with factory price, CasNo.372-31-6 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 4. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Ethyl 3-amino-4,4,4-trifluorocrotonate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, including being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye and skin irritation, it is imperative that strict disposal protocols are followed.[2][3][4]
Hazard and Safety Information
A summary of the key hazard and physical property data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H8F3NO2 |
| Molecular Weight | 183.13 g/mol |
| Appearance | Liquid |
| Boiling Point | 83 °C / 15 mmHg |
| Density | 1.245 g/mL at 25 °C |
| Flash Point | 65 °C (149 °F) - closed cup |
| Signal Word | Warning |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
Data sourced from various Safety Data Sheets.[1][2][3][4]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service. The following steps provide a general guideline for laboratory personnel in preparing the waste for collection.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Protective clothing (e.g., lab coat)
-
Eye protection (e.g., safety glasses with side shields or goggles)
-
Face protection (e.g., face shield)[2]
2. Spill Management: In the event of a spill, the following procedure should be followed:
-
Ensure the area is well-ventilated.[2]
-
Remove all sources of ignition as the substance is combustible.[2]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.
-
Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
3. Waste Collection and Storage:
-
Unused or waste this compound should be collected in a suitable, properly labeled container.
-
The container must be kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials.[2][4]
4. Final Disposal:
-
The disposal of this compound and its container must be conducted in accordance with all applicable local, state, and federal regulations.[2]
-
The waste must be sent to an authorized hazardous or special waste collection point or an approved waste disposal plant.[2]
-
Do not empty into drains.
Disclaimer: This document provides a summary of disposal procedures based on available safety data sheets. It is not a substitute for a comprehensive understanding of the specific regulations and guidelines applicable to your institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Ethyl 3-amino-4,4,4-trifluorocrotonate
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 3-amino-4,4,4-trifluorocrotonate. This document provides immediate, actionable safety protocols and logistical plans to ensure the well-being of laboratory personnel and compliance with safety standards.
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate exposure risks.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Use (in a certified chemical fume hood) | Safety glasses with side shields (ANSI Z87 certified) or tightly fitting safety goggles.[2][4] | Nitrile rubber gloves, laboratory coat, long pants, and closed-toe shoes.[4][5] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] |
| Large-Scale Operations or Potential for Splashing | A face shield in addition to safety goggles.[2] | Chemical-resistant apron or impervious clothing over a lab coat, nitrile rubber gloves, long pants, and closed-toe shoes.[2] | Use in a well-ventilated area with local exhaust ventilation. If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[2] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[2] | Impervious clothing or a chemical-resistant suit, double-gloving with nitrile gloves, and chemical-resistant boots. | A full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[6] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. Follow this step-by-step guide.
| Step | Donning Procedure (Putting On) | Doffing Procedure (Taking Off) |
| 1 | Inspect all PPE for damage before use. | Inspect gloves for any visible contamination. |
| 2 | Put on a lab coat or other protective clothing. | Remove the lab coat or protective clothing by rolling it inside out and away from the body. |
| 3 | Put on respiratory protection, if required. Ensure a proper fit. | Remove respiratory protection from the back of the head. |
| 4 | Put on eye and face protection. | Remove the face shield or goggles from the back of the head. |
| 5 | Put on gloves, ensuring they overlap the cuffs of the lab coat. | Remove gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the ungloved finger under the cuff of the remaining glove and peel it off over the first glove.[7] |
| 6 | Wash hands thoroughly with soap and water. |
Operational and Disposal Plans
Safe disposal of this compound and contaminated materials is essential to protect personnel and the environment.
| Item for Disposal | Disposal Procedure |
| Unused or Waste this compound | Collect in a designated, properly labeled, and sealed container for hazardous chemical waste.[1][2] Dispose of through a licensed disposal company in accordance with local, state, and federal regulations.[2][8] |
| Contaminated Disposable PPE (gloves, etc.) | Place in a designated hazardous waste container immediately after removal. Do not dispose of in regular trash. |
| Contaminated Labware (glassware, etc.) | Rinse with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinsate as hazardous waste. Wash the labware thoroughly afterward. |
| Spill Debris | Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed container for hazardous waste disposal.[8] |
Visualizing Safety Workflows
To further clarify safety procedures, the following diagrams illustrate key decision-making and operational workflows.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound 96 372-29-2 [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
